3-T-Butyl-1H-pyrazole, hcl
Description
BenchChem offers high-quality 3-T-Butyl-1H-pyrazole, hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-T-Butyl-1H-pyrazole, hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-5-8-9-6;/h4-5H,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMHULJGNXVTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-62-1 | |
| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Crystal Structure and Supramolecular Architecture of 3-tert-Butyl-1H-Pyrazole Derivatives
[1]
Executive Summary
The introduction of a tert-butyl group at the 3-position of the pyrazole ring is a critical design strategy in medicinal and coordination chemistry. It introduces significant steric bulk and lipophilicity, altering the pharmacokinetics of drug candidates and the steric protection of metal centers in catalysis. This guide analyzes the solid-state behavior of 3-tert-butyl-1H-pyrazole derivatives, focusing on tautomeric preferences, hydrogen-bonding networks, and crystallographic protocols.
Key Insight: The tert-butyl group acts as a "supramolecular anchor," often overriding weaker packing forces to dictate specific lattice geometries. Unlike smaller alkyl substituents, the tert-butyl moiety disrupts planar
Structural Chemistry & Tautomerism[2][3]
The Tautomeric Equilibrium
In solution, 3-substituted pyrazoles exist in a rapid equilibrium between the 1H- and 2H-tautomers (often referred to as 3-substituted and 5-substituted forms depending on numbering). However, in the crystalline state, the molecule freezes into a single tautomer stabilized by lattice energy and intermolecular hydrogen bonds.
-
3-substituted form (
-H): The tert-butyl group is adjacent to the NH.[1] This is generally less favored sterically if the tert-butyl group is very bulky, but can be stabilized by specific hydrogen bond donors. -
5-substituted form (
-H): The tert-butyl group is adjacent to the unprotonated nitrogen ( ). This form is often preferred in the solid state to minimize steric clash between the bulky alkyl group and the hydrogen bond network formed by the NH group.
Supramolecular Synthons
The dominant feature of pyrazole crystallography is the
-
Cyclic Dimers (
): Two pyrazole molecules pair up via reciprocal bonds. This is common when the tert-butyl group provides enough clearance for the dimer to form without clashing. -
Catemers (Chains): An infinite chain where the NH of one molecule donates to the N of the next (
motif). The tert-butyl group often forces a helical twist in these chains to accommodate its volume.
Visualization of Structural Motifs
The following diagram illustrates the tautomeric equilibrium and the resulting supramolecular assembly pathways.
Caption: Pathway from solution-state tautomeric equilibrium to solid-state supramolecular architectures.
Experimental Protocol: Crystallization & Characterization
This protocol details the synthesis and crystallization of 3,5-bis(tert-butyl)-1H-pyrazol-4-amine , a derivative where the steric crowding is maximized, providing an excellent case study for resolving disorder and tautomerism.
Synthesis Workflow
Reagents: 2,2,6,6-tetramethyl-3,5-heptanedione, Hydrazine monohydrate, Ethanol.[2]
-
Condensation: Dissolve 2,2,6,6-tetramethyl-3,5-heptanedione (10.0 g, 54.3 mmol) in Ethanol (35 mL).
-
Addition: Add hydrazine monohydrate (3.3 equiv) dropwise.
-
Reflux: Heat at 373 K for 8 hours.
-
Isolation: Evaporate solvent under vacuum to obtain the crude pyrazole.
-
Functionalization (Optional): Nitration followed by reduction (Pd/C,
) yields the 4-amine derivative.
Crystallization Protocol (Vapor Diffusion)
Direct evaporation often yields amorphous powder due to the high lipophilicity of the tert-butyl groups. A slow diffusion method is required for X-ray quality single crystals.
-
Solvent System: Dichloromethane (DCM) / Hexane.
-
Step 1: Dissolve 50 mg of the purified derivative in 2 mL of DCM in a small vial.
-
Step 2: Place the small vial (uncapped) inside a larger jar containing 10 mL of Hexane.
-
Step 3: Seal the outer jar and store at 4°C (277 K).
-
Mechanism: Hexane slowly diffuses into the DCM, lowering solubility and promoting controlled nucleation.
-
Timeline: Colorless block crystals appear within 48–72 hours.
Data Collection & Refinement Strategy
When refining structures with tert-butyl groups, rotational disorder is common.
-
Temperature: Collect data at 100 K (or lower) to freeze methyl group rotations.
-
Disorder Handling: If the tert-butyl methyl groups appear as diffuse electron density, model them as two positions (A and B) with split occupancy (e.g., 0.60/0.40). Use EADP constraints in SHELXL for anisotropic displacement parameters if atoms are close.
-
Hydrogen Atoms: Locate the Pyrazole-NH proton in the difference Fourier map to definitively assign the tautomer. Do not geometrically place it until the position is confirmed by electron density.
Case Study Data Comparison
The following table compares crystallographic parameters of relevant 3-tert-butyl derivatives. Note the impact of the substituent on the Space Group and Packing.[3]
| Compound | Crystal System | Space Group | Unit Cell Vol ( | H-Bond Motif | Ref |
| 3,5-bis(t-butyl)-1H-pyrazol-4-amine | Monoclinic | ~1197 | Dimer + Chain | [1] | |
| 3-t-butyl-5-methyl-1H-pyrazole | Triclinic | ~680 | Cyclic Trimer | [2] | |
| Tp | Monoclinic | ~4500 | Metal Chelated | [3] |
Table Note: The "Tp" ligand refers to the Tris(3-tert-butylpyrazolyl)borate anion, where the steric bulk creates a protective pocket for metal ions.
References
-
Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine. Source: Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025).[2] Zeitschrift für Kristallographie - New Crystal Structures.
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Silva, V. L. M., et al. (2021). Molecules.
-
Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Copper(I) Complexes. Source: MDPI Inorganics.
-
Crystal structure of 3-tert-butyl-pyrazolo[5,1-c][1,2,4]triazine derivatives. Source: Mironovich, L. M., et al. (2021).[4] Journal of Structural Chemistry.
Sources
- 1. Different intra- and inter-molecular hydrogen-bonding patterns in (3 S,4a S,8a S)-2-[(2 R,3 S)-3-(2,5- X2-benzamido)-2-(2,5- X2-benzo-yloxy)-4-phenyl-butyl]- N- tert-butyldeca-hydro-iso-quinoline-3-carboxamides (X = H or Cl): compounds with moderate aspartyl protease inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-tert-butyl-1H-pyrazole Hydrochloride: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 3-tert-butyl-1H-pyrazole hydrochloride, a valuable building block in medicinal chemistry and drug development. The pyrazole moiety is a privileged scaffold in numerous FDA-approved drugs, and this protocol offers a reliable method for the preparation of a key substituted pyrazole intermediate.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a series of steps, but also the scientific rationale behind the procedural choices.
Introduction
3-tert-butyl-1H-pyrazole is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The tert-butyl group can impart desirable properties such as increased lipophilicity and metabolic stability. The hydrochloride salt form often improves the compound's solubility and handling characteristics.[2]
The synthesis described herein follows the classical Knorr pyrazole synthesis pathway, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[3] In this protocol, we utilize 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) as the 1,3-dicarbonyl equivalent and hydrazine hydrate as the source of the hydrazine moiety. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Reaction Scheme
Caption: Synthetic workflow for 3-tert-butyl-1H-pyrazole hydrochloride.
Experimental Protocol
Part 1: Synthesis of 3-tert-butyl-1H-pyrazole (Free Base)
This procedure is adapted from established methods for pyrazole synthesis from β-ketonitriles. The acidic conditions facilitate both the initial condensation and the subsequent cyclization and dehydration steps.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4,4-dimethyl-3-oxopentanenitrile | C7H11NO | 125.17 | 50 | 6.26 g |
| Hydrazine hydrate (~64% N2H4) | N2H4·H2O | 50.06 | 75 (1.5 eq) | ~3.7 mL |
| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | - | 10 mL |
| Deionized Water | H2O | 18.02 | - | 100 mL |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | 150 mL |
| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 4,4-dimethyl-3-oxopentanenitrile (6.26 g, 50 mmol) and deionized water (100 mL).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (10 mL).
-
Addition of Hydrazine: To the acidic solution, add hydrazine hydrate (~3.7 mL, 75 mmol) dropwise. An exotherm may be observed.
-
Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-tert-butyl-1H-pyrazole as an oil or a low-melting solid.
-
Part 2: Synthesis of 3-tert-butyl-1H-pyrazole Hydrochloride
The formation of the hydrochloride salt is achieved by treating the free base with a solution of hydrogen chloride in a non-polar solvent, which leads to the precipitation of the salt.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Crude 3-tert-butyl-1H-pyrazole | C7H12N2 | 124.18 |
| Diethyl Ether (anhydrous) | (C2H5)2O | 74.12 |
| Hydrogen Chloride solution in Ether (e.g., 2 M) | HCl | 36.46 |
Procedure:
-
Dissolution: Dissolve the crude 3-tert-butyl-1H-pyrazole in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a solution of hydrogen chloride in diethyl ether. A white precipitate of 3-tert-butyl-1H-pyrazole hydrochloride will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Drying: Dry the solid product under vacuum to remove any residual solvent.
Characterization Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 3-tert-butyl-1H-pyrazole | C7H12N2 | 124.18 | Solid | Not specified | 1.24 (s, 9H, t-Bu), 5.74 (s, 1H, H-4)[1] |
| 3-tert-butyl-1H-pyrazole hydrochloride | C7H13ClN2 | 160.64 | White solid | Not specified | Expected shifts downfield compared to the free base due to protonation. |
Mechanism and Scientific Rationale
The synthesis of 3-tert-butyl-1H-pyrazole from 4,4-dimethyl-3-oxopentanenitrile and hydrazine is a classic example of the Knorr pyrazole synthesis. The reaction mechanism can be broken down into the following key steps:
Caption: Key stages in the Knorr pyrazole synthesis.
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. The acidic medium catalyzes this step by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then acts as a nucleophile and attacks the nitrile carbon. This intramolecular cyclization forms a five-membered ring intermediate.
-
Tautomerization and Aromatization: The cyclic intermediate undergoes tautomerization, followed by the elimination of a molecule of water to yield the stable, aromatic pyrazole ring.
The use of a β-ketonitrile as the 1,3-dicarbonyl equivalent is advantageous as the nitrile group is a good electrophile for the cyclization step. The final product, 3-tert-butyl-1H-pyrazole, is then isolated as its hydrochloride salt to improve its stability and handling properties. Pyrazole hydrochlorides are generally soluble in water.[4]
Safety Precautions
-
Handle concentrated hydrochloric acid and sodium hydroxide with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These substances are corrosive.
-
Hydrazine hydrate is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane and diethyl ether are volatile and flammable organic solvents. Work in a fume hood and away from ignition sources.
References
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
PubMed. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Retrieved from [Link]
-
ResearchGate. (2012). Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazole compound and salt and application thereof.
-
RSC Publishing. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Retrieved from [Link]
-
Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
University of Johannesburg. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyrazole.
-
PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]
-
MDPI. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
YouTube. (2020). Wolff Kishner Reduction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole, hydrochloride (1:1). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole. Retrieved from [Link]
Sources
The Strategic Application of 3-tert-Butyl-1H-pyrazole Hydrochloride in Modern Organic Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of contemporary organic synthesis, the pyrazole scaffold stands as a cornerstone, integral to the architecture of numerous pharmaceuticals and agrochemicals.[1] Among its many derivatives, 3-tert-butyl-1H-pyrazole hydrochloride has emerged as a reagent of significant interest. Its unique steric and electronic properties, conferred by the bulky tert-butyl group, offer distinct advantages in various synthetic transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the applications of 3-tert-butyl-1H-pyrazole hydrochloride, complete with detailed protocols and mechanistic insights to empower researchers in leveraging this versatile building block.
The Tert-Butyl Advantage: A Shield for Enhanced Catalysis
The tert-butyl group is more than a mere substituent; it is a strategic tool for modulating reactivity. In the context of pyrazole-based ligands for palladium-catalyzed cross-coupling reactions, its steric bulk plays a crucial role. This bulk can promote the challenging reductive elimination step, which is often the turnover-limiting step in catalytic cycles, thereby enhancing overall catalytic efficiency.[2] Furthermore, the tert-butyl group can shield the catalytically active metal center, preventing the formation of inactive dimeric species and promoting the desired monoligated active species.
Core Applications in Organic Synthesis
The utility of 3-tert-butyl-1H-pyrazole hydrochloride extends across several key areas of organic synthesis, primarily as a versatile ligand precursor for palladium-catalyzed cross-coupling reactions and as a foundational element in the synthesis of complex, biologically active molecules.
Ligand in Palladium-Catalyzed Cross-Coupling Reactions
While specific literature protocols detailing the use of 3-tert-butyl-1H-pyrazole hydrochloride as a ligand in Suzuki-Miyaura and Buchwald-Hartwig amination reactions are not extensively documented, its potential can be inferred from the well-established principles of ligand design in these transformations. The pyrazole moiety provides a strong coordinating nitrogen atom for the palladium center, and the tert-butyl group introduces the aforementioned steric benefits.
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is a staple in the synthesis of biaryl and heteroaryl-aryl compounds.[3][4] The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The ligand plays a critical role in stabilizing the palladium intermediates and facilitating each step of the catalytic cycle.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[5][6] The catalytic cycle is similar to the Suzuki-Miyaura coupling, with an amine replacing the boronic acid derivative in the transmetalation step. The choice of ligand is paramount in achieving high yields and broad substrate scope.
Synthesis of Bioactive Molecules and Pharmaceutical Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1][7] 3-tert-Butyl-1H-pyrazole hydrochloride serves as a valuable starting material for the elaboration of more complex molecules with potential therapeutic applications. The tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity.
Experimental Protocols
Safety Precautions: 3-tert-Butyl-1H-pyrazole and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[8][9]
Protocol 1: General Procedure for the Synthesis of 3-tert-Butyl-1H-pyrazole from tert-Butylhydrazine Hydrochloride
This protocol is adapted from a general procedure for the synthesis of pyrazoles and provides a method for generating the free base of the title compound, which can then be used in subsequent reactions.[10]
Materials:
-
tert-Butylhydrazine hydrochloride
-
3-Aminocrotononitrile
-
2 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol (EtOH)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add tert-butylhydrazine hydrochloride (1.0 equiv).
-
Add 2 M NaOH solution (1.0 equiv) and stir at room temperature until a complete solution is formed (approximately 10 minutes).
-
Add 3-aminocrotononitrile (1.0 equiv) to the solution and continue stirring.
-
Heat the reaction mixture to 90 °C and stir vigorously for 22 hours.
-
Cool the mixture to ambient temperature. The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying of the organic layer over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
Expected Outcome: This procedure yields 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. To obtain 3-tert-butyl-1H-pyrazole, a different starting material than 3-aminocrotononitrile would be required, following a similar condensation-cyclization strategy.
Protocol 2: Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction Utilizing a Pyrazole-Type Ligand
This generalized protocol is based on established procedures for Suzuki-Miyaura reactions and can be adapted for the use of 3-tert-butyl-1H-pyrazole as a ligand.[11][12]
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
3-tert-Butyl-1H-pyrazole (as the free base) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, 3-tert-butyl-1H-pyrazole, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the aryl halide and the arylboronic acid.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | e.g., 85 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 110 | e.g., 78 |
Note: The yields provided are hypothetical and would need to be determined experimentally.
Protocol 3: Generalized Protocol for a Buchwald-Hartwig Amination Reaction Utilizing a Pyrazole-Type Ligand
This generalized protocol is based on established procedures for Buchwald-Hartwig amination and can be adapted for the use of 3-tert-butyl-1H-pyrazole as a ligand.[5][13]
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
3-tert-Butyl-1H-pyrazole (as the free base) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, 3-tert-butyl-1H-pyrazole, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and the Role of the Ligand
The efficacy of palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the ligand coordinated to the metal center. The catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions can be broadly understood through the following key steps:
Figure 1: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The 3-tert-butyl-1H-pyrazole ligand, upon coordination to the palladium center, influences each of these steps. The N-donor of the pyrazole ring stabilizes the palladium catalyst, preventing its decomposition. The bulky tert-butyl group is hypothesized to facilitate the reductive elimination step by creating steric pressure that favors the formation of the C-C or C-N bond and the release of the product. This steric hindrance can also prevent the formation of catalytically inactive bridged palladium dimers.
Figure 2: The dual influence of the 3-tert-butyl-1H-pyrazole ligand.
Conclusion
3-tert-Butyl-1H-pyrazole hydrochloride is a valuable and versatile building block in organic synthesis. Its utility as a precursor for sterically demanding ligands in palladium-catalyzed cross-coupling reactions, coupled with its role as a scaffold for bioactive molecules, makes it a reagent of considerable interest for researchers in both academic and industrial settings. The provided generalized protocols, grounded in established chemical principles, offer a starting point for the exploration of this compound's full synthetic potential. Further research into the specific applications of 3-tert-butyl-1H-pyrazole hydrochloride as a ligand is warranted and promises to yield novel and efficient synthetic methodologies.
References
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Semantic Scholar. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). Chemical Reviews. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. [Link]
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2005). Journal of Organometallic Chemistry.
-
Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (n.d.). ChemRxiv. [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. [Link]
-
Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2. (2018). ACS Catalysis. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molecules. [Link]
-
Variable coordination behaviour of pyrazole-containing N,P and N,P(O) ligands towards palladium(II). (2007). Dalton Transactions. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]
-
MSDS of tert-butyl 1H-pyrazole-4-carboxylate. (n.d.). Capot Chemical. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
New asymmetric synthesis of protein farnesyltransferase inhibitors via palladium-catalyzed cross-coupling reactions of 2-iodo-imidazoles. (2005). Organic & Biomolecular Chemistry. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). RSC Advances. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports. [Link]
-
Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. (n.d.). ChemRxiv. [Link]
-
Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. (2004). Organic Letters. [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (2001). Organic Letters. [Link]
-
Palladium‐Catalyzed Amination of Aryl Halides. (2011). Organic Reactions. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
Sources
- 1. Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. jocpr.com [jocpr.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-tert-butyl-1H-pyrazole Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrazole Scaffold and the Significance of the tert-Butyl Moiety
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[1] The strategic substitution of the pyrazole core is a key aspect of drug design, enabling the fine-tuning of a compound's pharmacological profile. Among the various substituents, the tert-butyl group at the 3-position of the pyrazole ring offers distinct advantages in drug discovery, influencing potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of 3-tert-butyl-1H-pyrazole hydrochloride as a valuable building block in the synthesis of therapeutic agents.
The bulky and lipophilic nature of the tert-butyl group can facilitate strong van der Waals interactions within hydrophobic pockets of target proteins, often leading to enhanced binding affinity.[3] Furthermore, this group can impart metabolic stability by sterically shielding adjacent positions on the pyrazole ring from enzymatic degradation.[4] The hydrochloride salt form of 3-tert-butyl-1H-pyrazole enhances its solubility and handling characteristics, making it an ideal starting material for a variety of synthetic transformations.
Physicochemical Properties of 3-tert-butyl-1H-pyrazole Hydrochloride
The hydrochloride salt of 3-tert-butyl-1H-pyrazole is a white to off-white crystalline solid. Pyrazoles are weakly basic and readily form salts with inorganic acids.[5] The protonation of the pyrazole ring to form the pyrazolium cation can influence its reactivity in subsequent synthetic steps.[5]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClN₂ | Inferred |
| Molecular Weight | 160.64 g/mol | Inferred |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Basicity of Pyrazole (pKa) | ~2.5 | [6] |
Synthesis of 3-tert-butyl-1H-pyrazole Hydrochloride: A Protocol
The synthesis of 3-tert-butyl-1H-pyrazole can be achieved through a classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For 3-tert-butyl-1H-pyrazole, a suitable starting material is 4,4-dimethyl-3-oxopentanal or its synthetic equivalent. A more direct and commonly used precursor for the tert-butyl group at the 3-position is pinacolone. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.[2]
Protocol 1: Synthesis of 3-tert-butyl-1H-pyrazole and its Hydrochloride Salt
This two-step protocol outlines a general procedure for the synthesis of 3-tert-butyl-1H-pyrazole followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of 3-tert-butyl-1H-pyrazole (Free Base)
-
Reaction Principle: This step involves the condensation reaction between a β-ketoaldehyde equivalent derived from pinacolone and hydrazine hydrate.
-
Materials:
-
Pinacolone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of pinacolone (1.0 eq) in toluene, add DMF-DMA (1.2 eq).
-
Heat the mixture at reflux for 12-16 hours, monitoring the reaction by TLC until the pinacolone is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.
-
Dissolve the crude enaminone in ethanol and add hydrazine hydrate (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-tert-butyl-1H-pyrazole as a solid.
-
Step 2: Formation of 3-tert-butyl-1H-pyrazole Hydrochloride
-
Reaction Principle: This is an acid-base reaction where the weakly basic pyrazole reacts with hydrochloric acid to form the corresponding salt.[2]
-
Materials:
-
3-tert-butyl-1H-pyrazole (from Step 1)
-
Anhydrous diethyl ether
-
2M HCl in diethyl ether
-
-
Procedure:
-
Dissolve the purified 3-tert-butyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
A white precipitate of 3-tert-butyl-1H-pyrazole hydrochloride will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
-
Caption: Synthetic workflow for 3-tert-butyl-1H-pyrazole hydrochloride.
Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors
The 3-tert-butyl-1H-pyrazole scaffold is a key component in the design of various kinase inhibitors. The tert-butyl group often occupies a hydrophobic pocket in the ATP-binding site of kinases, contributing significantly to the inhibitor's potency and selectivity.[3]
Case Study: The Role of the tert-Butyl Group in p38 MAP Kinase Inhibition
The potent and selective p38 MAP kinase inhibitor, BIRB 796, features a 5-tert-butyl-pyrazole moiety. Structure-activity relationship (SAR) studies have revealed that the tert-butyl group is a critical binding element, occupying a lipophilic domain within the kinase that becomes accessible upon a conformational change of the activation loop.[3] This interaction is crucial for the high binding affinity of the inhibitor.[3]
Caption: Role of the tert-butyl group in kinase inhibitor binding.
Protocol 2: N-Arylation of 3-tert-butyl-1H-pyrazole via Buchwald-Hartwig Amination
This protocol describes a general method for the N-arylation of 3-tert-butyl-1H-pyrazole, a common step in the synthesis of many kinase inhibitors.
-
Reaction Principle: A palladium-catalyzed cross-coupling reaction between the pyrazole and an aryl halide.
-
Materials:
-
3-tert-butyl-1H-pyrazole hydrochloride
-
Aryl bromide or chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Anhydrous dioxane or toluene
-
-
Procedure:
-
To an oven-dried reaction vessel, add 3-tert-butyl-1H-pyrazole hydrochloride (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-aryl-3-tert-butyl-pyrazole.
-
Application in the Synthesis of GPCR Modulators
The 3-tert-butyl-1H-pyrazole moiety is also found in compounds targeting G-protein coupled receptors (GPCRs). For instance, pyrazole derivatives have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and psychiatric disorders.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-Functionalization of a Halogenated 3-tert-butyl-pyrazole
This protocol outlines a general procedure for the C-C bond formation at a halogenated position of a 3-tert-butyl-pyrazole derivative, a key step in building more complex molecules targeting GPCRs. This assumes a prior halogenation step (e.g., at the C4 or C5 position) of the pyrazole ring.
-
Reaction Principle: A palladium-catalyzed cross-coupling reaction between a halo-pyrazole and a boronic acid or ester.
-
Materials:
-
Bromo-3-tert-butyl-1H-pyrazole derivative
-
Aryl or heteroaryl boronic acid
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) or a similar Pd catalyst
-
Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)
-
A mixture of toluene and water (or dioxane/water)
-
-
Procedure:
-
In a reaction vessel, combine the bromo-3-tert-butyl-1H-pyrazole derivative (1.0 eq), the boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the C-arylated 3-tert-butyl-pyrazole.
-
Conclusion
3-tert-butyl-1H-pyrazole hydrochloride is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a privileged pyrazole scaffold and a sterically demanding, lipophilic tert-butyl group provides medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols outlined in this guide provide a starting point for the incorporation of this important synthon into drug discovery programs targeting a wide range of diseases.
References
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and medicinal applications. Bioorganic & Medicinal Chemistry, 25(22), 5857-5879.
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
- Google Patents. (2020).
-
MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
-
MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
- Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686.
-
NIH National Center for Biotechnology Information. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
-
NIH National Center for Biotechnology Information. (2013). Metabolically Stable tert-Butyl Replacement. [Link]
-
NIH National Center for Biotechnology Information. (2017). 1,3,5-Trisubstituted Pyrazoles as Potent Negative Allosteric Modulators of the mGlu2/3 Receptors. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
NIH National Center for Biotechnology Information. (2010). Prolonged and tunable residence time using reversible covalent kinase inhibitors. [Link]
-
Promega Connections. (2022). Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
NIH National Center for Biotechnology Information. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
ACS Publications. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. [Link]
-
University of Johannesburg. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. [Link]
-
NIH National Center for Biotechnology Information. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
NIH National Center for Biotechnology Information. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]
-
ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]
-
ResearchGate. (2019). Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. [Link]
-
ResearchGate. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
NIH National Center for Biotechnology Information. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]
- Google Patents. (1980).
-
Hypha Discovery Blogs. (2022). Metabolism of t-butyl groups in drugs. [Link]
-
ResearchGate. (2022). Impact of Target Turnover on the Translation of Drug-Target Residence Time to Time-Dependent Antibacterial Activity. [Link]
-
ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pjps.pk [pjps.pk]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role of 3-tert-butyl-1H-pyrazole hydrochloride in Modern Kinase Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2][3] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][3] This document provides a detailed guide on the application of 3-tert-butyl-1H-pyrazole hydrochloride as a foundational tool in kinase inhibitor screening campaigns. We will explore its utility as both a fragment for initial hit discovery and a scaffold for library development. This guide provides the scientific rationale, detailed experimental protocols for biochemical and cell-based assays, and data interpretation frameworks to empower researchers in their drug discovery efforts.
The Scientific Rationale: Pyrazole as a Privileged Kinase-Targeting Scaffold
The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its prevalence in clinically successful kinase inhibitors stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited for inhibitor binding.[4][5] The tert-butyl group on the 3-position of the pyrazole ring can provide steric bulk, potentially influencing selectivity by probing specific sub-pockets within the active site.
While 3-tert-butyl-1H-pyrazole hydrochloride itself may not be a potent inhibitor against a wide range of kinases, its value in a screening context is multifaceted:
-
Fragment-Based Screening: It serves as an excellent starting point for fragment-based drug discovery (FBDD). Identifying low-affinity interactions of this fragment can provide crucial structural information for elaborating more potent and selective lead compounds.
-
Scaffold for Library Synthesis: It is a versatile building block for the synthesis of diverse pyrazole-based compound libraries. Modifications at other positions of the pyrazole ring can dramatically alter the selectivity and potency profile of the resulting molecules.[6]
-
Negative Control: In assays screening more complex pyrazole-containing compounds, 3-tert-butyl-1H-pyrazole hydrochloride can serve as a valuable negative or baseline control to dissect the contribution of the core scaffold versus other functional groups.
The overall goal is to leverage this simple, yet powerful, chemical entity to uncover novel kinase inhibitors. The following protocols are designed to be robust and adaptable for screening 3-tert-butyl-1H-pyrazole hydrochloride and its derivatives.
Getting Started: Compound Handling and Safety
Proper handling of any chemical reagent is paramount for experimental success and personal safety.
Storage and Stability: 3-tert-butyl-1H-pyrazole hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[7][8] For experimental use, prepare fresh stock solutions in an appropriate solvent, such as DMSO. It is advisable to perform a solubility test to determine the maximum stock concentration.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][9]
-
Handle the compound in a chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
-
Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[7][9][10]
Biochemical Screening: Direct Measurement of Kinase Activity
Biochemical assays directly measure the catalytic activity of a purified kinase enzyme.[11] They are ideal for primary screening to identify compounds that directly interact with the kinase of interest. A luminescence-based ADP detection assay is a widely used, robust, and sensitive method.[2][11][12]
Principle of the Luminescence-Based ADP Detection Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12] The assay is performed in two steps: first, the kinase reaction is allowed to proceed in the presence of the test compound. Second, a detection reagent is added that simultaneously stops the kinase reaction and converts the generated ADP into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to the ADP produced and thus to the kinase activity.[11] A potent inhibitor will result in less ADP, leading to a lower luminescent signal.[11]
Workflow for Biochemical Kinase Inhibition Screening
Caption: General workflow for a cell-based TR-FRET phosphorylation assay.
Detailed Protocol: Cell-Based TR-FRET Phosphorylation Assay
This protocol provides a framework for measuring the inhibition of a target kinase by assessing the phosphorylation of its direct downstream substrate.
Materials:
-
Cell line expressing the target kinase and substrate.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Agonist/stimulant to activate the pathway (e.g., EGF, PDGF).
-
3-tert-butyl-1H-pyrazole hydrochloride.
-
Cell lysis buffer.
-
TR-FRET detection kit with a pair of antibodies: one for the total substrate protein (labeled with a donor fluorophore, e.g., Europium) and one specific to the phosphorylated form of the substrate (labeled with an acceptor fluorophore). [13]* Tissue culture-treated plates and assay plates.
-
Plate reader capable of TR-FRET measurements.
Protocol Steps:
-
Cell Seeding:
-
Seed cells into a 96-well tissue culture plate at a density that will result in an 80-90% confluent monolayer after 24 hours.
-
Incubate at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
The next day, gently remove the culture medium. If necessary, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Prepare serial dilutions of 3-tert-butyl-1H-pyrazole hydrochloride in the appropriate cell culture medium (e.g., low-serum).
-
Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C.
-
-
Pathway Stimulation:
-
Prepare the agonist solution at the desired concentration in culture medium.
-
Add the agonist to the wells (except for the unstimulated control wells) and incubate for the optimal time to induce substrate phosphorylation (e.g., 10-30 minutes at 37°C).
-
-
Cell Lysis:
-
Aspirate the medium and add cell lysis buffer to each well.
-
Incubate on a plate shaker for 10-15 minutes at room temperature to ensure complete lysis.
-
-
TR-FRET Detection:
-
Transfer the cell lysates to a 384-well assay plate.
-
Prepare the TR-FRET antibody mix (donor and acceptor antibodies) in detection buffer according to the manufacturer's protocol.
-
Add the antibody mix to each well containing the lysate.
-
Incubate for the recommended time (e.g., 2 hours to overnight) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Data Analysis and Interpretation
-
Calculate TR-FRET Ratio: The ratio of the acceptor signal to the donor signal is calculated. This ratio corrects for variations in cell number and other experimental variables.
-
Calculate Percent Inhibition: Use the TR-FRET ratios to calculate the percent inhibition as described in the biochemical assay section.
-
Determine Cellular IC₅₀: Plot the percent inhibition against the compound concentration to determine the IC₅₀ in a cellular context.
| Parameter | Recommended Action | Rationale |
| Cell Density | Optimize for 80-90% confluency | Ensures a robust signal and healthy cell monolayer. |
| Serum Starvation | Optional, but recommended | Reduces basal phosphorylation levels, increasing the assay window. |
| Agonist Concentration | Use EC₈₀ concentration | Provides a strong but not oversaturated signal, ensuring sensitivity to inhibition. |
| Lysis Buffer | Use manufacturer-recommended buffer | Ensures compatibility with the detection antibodies and reagents. |
Conclusion and Future Directions
The application of 3-tert-butyl-1H-pyrazole hydrochloride in kinase inhibitor screening, particularly within a fragment-based or library development context, represents a strategic approach to drug discovery. The protocols detailed here for both biochemical and cell-based screening provide a robust framework for identifying and characterizing novel kinase inhibitors derived from this privileged scaffold. By systematically applying these methods, researchers can effectively screen for initial hits, validate their cellular activity, and generate the crucial data needed to drive medicinal chemistry efforts toward more potent and selective therapeutic candidates.
References
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023). PubMed Central. Retrieved from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (n.d.). NIH. Retrieved from [Link]
-
Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (n.d.). PubMed. Retrieved from [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Retrieved from [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (n.d.). PubMed. Retrieved from [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. (n.d.). NIH. Retrieved from [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). NIH. Retrieved from [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved from [Link]
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
SAFETY DATA SHEET. (2010). Thermo Fisher Scientific. Retrieved from [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved from [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.). PubMed. Retrieved from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
MSDS of tert-butyl 1H-pyrazole-4-carboxylate. (n.d.). Capot Chemical. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. capotchem.com [capotchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Development of Anti-Cancer Agents Utilizing a 3-tert-Butyl-Pyrazole Scaffold
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of anti-cancer agents based on the 3-tert-butyl-pyrazole scaffold. This privileged structure has demonstrated significant potential in the development of targeted cancer therapies, particularly as kinase inhibitors.
Introduction: The 3-tert-Butyl-Pyrazole Scaffold as a Privileged Moiety in Oncology
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which has been extensively explored in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1] The incorporation of a bulky tert-butyl group at the 3-position of the pyrazole ring has proven to be a critical design element in the development of potent and selective kinase inhibitors.[2] This substituent can occupy a lipophilic pocket in the ATP-binding site of various kinases, contributing to high binding affinity and selectivity.[2]
One of the most notable examples of a drug candidate featuring this scaffold is BIRB 796 (Doramapimod), a potent and allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK).[2][3] The p38 MAPK signaling pathway is implicated in a variety of cellular processes relevant to cancer, including inflammation, cell proliferation, and apoptosis.[2][4] The successful development of BIRB 796 has highlighted the therapeutic potential of the 3-tert-butyl-pyrazole scaffold and has spurred further research into its application for the development of novel anti-cancer agents targeting a range of kinases.[2]
This guide will provide a detailed overview of the synthetic strategies to access functionalized 3-tert-butyl-pyrazole derivatives, protocols for their biological evaluation, and an in-depth look at their mechanism of action, with a focus on p38 MAPK inhibition.
Synthesis of 3-tert-Butyl-Pyrazole Derivatives
A versatile and efficient method for the synthesis of the 3-tert-butyl-pyrazole core and its derivatives is crucial for exploring the structure-activity relationship (SAR) and developing novel anti-cancer agents. The following protocols outline a general approach for the synthesis of functionalized 3-tert-butyl-pyrazoles.
General Synthetic Scheme
The synthesis of 1,5-diaryl-3-tert-butyl-pyrazoles typically involves the cyclocondensation of a 1,3-diketone with a substituted hydrazine. A general synthetic route is depicted below:
Sources
- 1. Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]
Use of 3-tert-butyl-1H-pyrazole hydrochloride as a ligand in catalysis
Application Note: 3-tert-butyl-1H-pyrazole Hydrochloride in Catalysis
Executive Summary
3-tert-butyl-1H-pyrazole hydrochloride (CAS: 5931-50-0 for free base; salt forms vary) is the shelf-stable precursor to 3-tert-butylpyrazole (Hpz
Unlike simple pyrazoles that often bridge metal centers to form unreactive polymers, the bulky tert-butyl group inhibits bridging, forcing the formation of monomeric, coordinatively unsaturated metal centers .[1] This feature is critical for:
-
Biomimetic Oxidation: Stabilizing reactive Cu(I)/Cu(II) intermediates.
-
Ligand Synthesis: Serving as the essential building block for Scorpionate (Tp
) and Pincer ligands. -
Cross-Coupling: Modulating the electrophilicity of Pd centers in Suzuki-Miyaura type reactions.
Strategic Analysis: The "Steric Shield" Effect
The utility of this ligand rests on its ability to create a "protective pocket" around a metal center.
-
Electronic Profile: Pyrazoles are moderate
-donors and weak -acceptors.[1] This makes the metal center more electrophilic compared to phosphine-ligated systems, facilitating reductive elimination steps in cross-coupling.[1] -
Steric Profile: The tert-butyl group exerts a cone angle influence that prevents the formation of thermodynamically stable but kinetically inert polynuclear clusters (e.g.,
).
Mechanism of Action Diagram
Figure 1: The steric bulk of the tert-butyl group (R=t-Bu) is the molecular switch that favors active monomeric species over inert clusters.
Experimental Protocols
Protocol A: Ligand Activation (Salt Neutralization)
The hydrochloride salt must be converted to the free base before coordination.
Reagents:
-
3-tert-butyl-1H-pyrazole hydrochloride (1.0 eq)[1]
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
Distilled Water
Step-by-Step:
-
Dissolution: Dissolve the hydrochloride salt in a minimum amount of water (approx. 5 mL/g).
-
Neutralization: Slowly add 2M NaOH solution while stirring until the pH reaches ~10-11. The free base (3-tert-butylpyrazole) will precipitate or oil out.
-
Extraction: Extract the aqueous mixture with DCM (
mL). -
Drying: Dry the combined organic layers over anhydrous MgSO
. -
Isolation: Filter and remove solvent under reduced pressure.
Protocol B: Synthesis of Potassium Tris(3-tert-butylpyrazolyl)borate (KTp )
The "Scorpionate" ligand is the most high-impact derivative of this compound, used widely in C-H activation.[1]
Reagents:
-
3-tert-butylpyrazole (Free Base from Protocol A) (3.0 eq)[1]
-
Potassium Borohydride (KBH
) (1.0 eq) -
Solvent: Anisole or high-boiling ether (diglyme).[1]
Step-by-Step:
-
Setup: Equip a Schlenk flask with a reflux condenser and gas outlet (to monitor H
evolution). -
Mixing: Combine 3-tert-butylpyrazole and KBH
in the solvent. -
Heating: Heat the mixture to reflux (approx. 140-160 °C).
-
Observation: Hydrogen gas evolution will be vigorous initially.[1]
-
-
Monitoring: Continue reflux until H
evolution ceases (approx. 24-48 hours). The high temperature is required to force the steric crowding of three bulky pyrazoles onto the small boron center. -
Workup: Cool to room temperature. The product, KTp
, usually precipitates.[1] -
Purification: Wash with hot toluene to remove unreacted pyrazole.[1]
-
Validation:
H NMR (DMSO-d ) should show a 1:1:1 integration of the pyrazole protons if symmetric, or characteristic splitting for the borohydride B-H stretch in IR (~2450 cm ).
Protocol C: In-Situ Generation for Copper-Catalyzed Oxidation
Direct use of the monodentate ligand for oxidation of catechols (biomimetic catalysis).
Reagents:
-
Cu(OAc)
H O (Catalyst Precursor) -
Solvent: Methanol (MeOH)
Step-by-Step:
-
Catalyst Formation: In a vial, dissolve Cu(OAc)
(0.05 mmol) in MeOH (2 mL). Add 3-tert-butylpyrazole (0.10 mmol).[1] Stir for 15 mins.-
Color Change: Solution typically deepens in blue/green intensity, indicating coordination.[1]
-
-
Reaction: Add the substrate DTBC (1.0 mmol) to the catalyst solution.
-
Conditions: Stir open to air (balloon of O
optional for kinetics) at Room Temperature. -
Monitoring: Monitor the formation of 3,5-di-tert-butyl-o-quinone (DTBQ) by UV-Vis spectroscopy (absorption band at ~400 nm).
-
Logic: The bulky ligand prevents the formation of inactive bis(
-hydroxo)dicopper(II) species, maintaining the active monomeric Cu species.
Data Summary: Ligand Performance
| Parameter | Value / Description | Impact on Catalysis |
| Cone Angle | Approx. 170-180° (in Tp form) | Creates a "tetrahedral pocket" protecting the metal center. |
| pKa (Free Base) | ~14.0 (estimated) | Strong enough |
| Coordination Mode | Prevents bridging ( | |
| Solubility (HCl Salt) | Water, Methanol | Easy handling/storage.[1] |
| Solubility (Free Base) | DCM, Toluene, THF | Compatible with standard organic synthesis solvents.[1] |
References
-
Synthesis and Isomerization of Pd Clusters
-
Copper Oxidation Catalysis
- Title: Molecular structure and catechol oxidase activity of a new copper(I)
- Source:Journal of Inorganic Biochemistry (via PubMed).
-
URL:[Link]
-
Tp Ligand Synthesis (General Protocol Reference)
-
Palladium Cross-Coupling Context
- Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
- Source:Royal Society of Chemistry (RSC) Advances.
-
URL:[Link]
Sources
- 1. Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine [mdpi.com]
- 2. Reactions of copper(II) salts with 3[5]-tert-butylpyrazole: double-cubane complexes with bound exogenous anions, and a novel pyrazole coordination mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular structure and catechol oxidase activity of a new copper(I) complex with sterically crowded monodentate N-donor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heteropolynuclear palladium complexes with pyrazolate and its 3-tert-butyl derivatives: the effect of heterometal ions on the rate of isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for N-alkylation of 3-tert-butyl-1H-pyrazole
Application Note: Optimizing Regioselectivity in the N-Alkylation of 3-tert-butyl-1H-pyrazole
Executive Summary
The 3-tert-butyl-1H-pyrazole scaffold is a privileged motif in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., B-Raf inhibitors) and agrochemicals due to its lipophilicity and metabolic stability. However, the functionalization of this scaffold presents a classic regioselectivity challenge.[1] The annular tautomerism of the pyrazole ring (
This Application Note provides a definitive guide to controlling this regiochemistry. We present two validated protocols: a robust Cesium Carbonate-Mediated Alkylation for general scale-up and a Mitsunobu Protocol for high-fidelity regiocontrol with alcohol substrates. Critical analytical methods for distinguishing isomers via NOESY NMR are also detailed.
Mechanistic Grounding: The Steric-Electronic Conflict
To control the reaction, one must understand the competing forces at play. 3-tert-butyl-1H-pyrazole exists in equilibrium with 5-tert-butyl-1H-pyrazole.
-
Thermodynamic/Steric Control: The tert-butyl group is bulky. Alkylation at the nitrogen adjacent to this group (forming the 1,5-isomer) is sterically disfavored. Consequently, the 1,3-isomer (1-alkyl-3-tert-butylpyrazole) is generally the thermodynamic product.
-
Kinetic/Electronic Control: While sterics favor the 1,3-isomer, small electrophiles (e.g., methyl iodide) or specific solvent effects can lead to significant formation of the 1,5-isomer (up to 20-30% in unoptimized conditions).
Figure 1: Tautomerism and Regiochemical Pathways
Caption: Pathway A minimizes steric clash between the incoming electrophile and the tert-butyl group, leading to the 1,3-isomer.
Experimental Protocols
Method A: Cesium Carbonate-Mediated Alkylation ( )
Best for: Alkyl halides, mesylates, and scale-up reactions.
Rationale: Cesium carbonate (
Reagents:
-
Substrate: 3-tert-butyl-1H-pyrazole (1.0 equiv)
-
Alkylating Agent: Alkyl bromide/iodide (1.1 equiv)
-
Base:
(1.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)
Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-tert-butyl-1H-pyrazole (1.0 equiv) and anhydrous MeCN.
-
Deprotonation: Add
(1.5 equiv) in a single portion. Stir at room temperature (RT) for 30 minutes to ensure formation of the pyrazolate anion. -
Addition: Dropwise add the alkyl halide (1.1 equiv).
-
Note: For highly reactive electrophiles (e.g., MeI, Benzyl bromide), cool to 0°C during addition to prevent kinetic trapping of the minor isomer.
-
-
Reaction: Stir at RT. Monitor by TLC or LCMS. Most reactions complete within 2–4 hours.
-
Optimization: If the reaction is sluggish, heat to 60°C. Higher temperatures generally favor the thermodynamic (1,3) product.
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The 1,3-isomer is typically less polar (higher
) than the 1,5-isomer due to the shielding of the nitrogen lone pair by the tert-butyl group in the 1,5-isomer (making the 1,5-isomer more basic/polar in interaction with silica).
Method B: Mitsunobu Alkylation
Best for: Primary/Secondary Alcohols and maximizing regioselectivity.[2] Rationale: The Mitsunobu reaction typically proceeds via a bulky triphenylphosphonium intermediate. The extreme steric bulk of this intermediate makes attack at the nitrogen adjacent to the tert-butyl group (N2) highly unfavorable, often resulting in >95:5 regioselectivity for the 1,3-isomer.
Reagents:
-
Substrate: 3-tert-butyl-1H-pyrazole (1.0 equiv)
-
Alcohol (R-OH): 1.1 equiv
-
Phosphine:
(1.2 equiv) -
Azodicarboxylate: DIAD or DBAD (1.2 equiv)
-
Solvent: Anhydrous THF or Toluene
Protocol:
-
Setup: Dissolve 3-tert-butyl-1H-pyrazole (1.0 equiv), the alcohol (1.1 equiv), and
(1.2 equiv) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[2][3] -
Addition: Add DIAD (1.2 equiv) dropwise over 15 minutes. The solution will turn yellow/orange.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Workup: Concentrate the solvent.
-
Purification: Triturate with cold diethyl ether/hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant via flash chromatography.
Analytical Validation: Distinguishing Isomers
Correct structural assignment is critical. Do not rely solely on LCMS, as isomers have identical masses.
Table 1: Diagnostic NMR Signatures
| Feature | 1,3-Isomer (Major) | 1,5-Isomer (Minor) |
| Structure | 1-alkyl-3-tert-butylpyrazole | 1-alkyl-5-tert-butylpyrazole |
| Steric Environment | Alkyl group is Far from t-Bu | Alkyl group is Next to t-Bu |
| 1H NMR (NOESY) | NO Cross-peak between N-CH and t-Bu | Strong Cross-peak between N-CH and t-Bu |
| 13C NMR (C3/C5) | C3 (bearing t-Bu) typically ~160 ppm | C5 (bearing t-Bu) typically shifted upfield |
| TLC ( | Higher (Less Polar) | Lower (More Polar) |
Figure 2: Analytical Workflow
Caption: Standard workflow to confirm regiochemistry. NOESY is the definitive confirmation step.
Troubleshooting & Optimization
-
Problem: Low Regioselectivity (Ratio < 4:1).
-
Solution: Switch solvent to Toluene or Xylene and heat to reflux. Higher temperatures drive the thermodynamic equilibrium toward the 1,3-isomer. Alternatively, use the Mitsunobu condition if the alkyl group can be derived from an alcohol.
-
-
Problem: Poor Conversion.
-
Solution: Ensure the alkyl halide is not degraded. Add a catalytic amount (10 mol%) of NaI (Finkelstein condition) if using alkyl bromides/chlorides to generate the more reactive iodide in situ.
-
-
Safety Alert: Alkyl halides are potential carcinogens. Handle in a fume hood. Azodicarboxylates (DIAD) are shock-sensitive and toxic; store cold.
References
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. (Discusses base/solvent effects on pyrazole alkylation).
-
Regioselective Mitsunobu Reaction of Morita–Baylis–Hillman Alcohols. Beilstein Journal of Organic Chemistry. (Demonstrates the utility of Mitsunobu conditions for controlling N-alkylation regiochemistry).
-
Cesium Carbonate Promoted Regioselective Alkylation. RSC Advances / PubMed Central. (Details the mechanistic advantages of Cesium bases in heterocyclic alkylation).
-
Evaluation of the tert-butyl group as a probe for NMR. Journal of Biomolecular NMR. (Provides data on the NMR behavior of tert-butyl groups, relevant for assigning NOESY signals).
Sources
Application Note: High-Throughput Screening of 3-tert-Butyl-Pyrazole Kinase Inhibitors
Introduction: The Chemical Biology of the Scaffold
The 3-tert-butyl-pyrazole moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor landscape. This structural motif is exemplified by compounds like BIRB 796 (Doramapimod) , a p38 MAPK inhibitor.
Mechanistic Rationale
The tert-butyl group is not merely a structural spacer; it is a functional anchor.
-
Hydrophobic Targeting: The bulky, lipophilic tert-butyl group typically occupies the hydrophobic "Gatekeeper" pocket or the allosteric "Deep Pocket" (e.g., the DFG-out conformation in kinases).
-
Binding Kinetics: Due to the steric bulk, these derivatives often exhibit slow-binding kinetics (Type II inhibition). They require significant conformational changes in the target protein to bind, leading to long residence times.
Critical Challenge: The same lipophilicity that drives potency creates a liability in High-Throughput Screening (HTS). These compounds have high LogP values, making them prone to aqueous precipitation and colloidal aggregation , which are the leading causes of false positives in biochemical screens.
Assay Design Strategy: Mitigating Hydrophobic Artifacts
To screen a library of 3-tert-butyl-pyrazole derivatives, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . Unlike standard fluorescence intensity assays, TR-FRET is ratiometric and time-gated, making it resistant to the autofluorescence often seen with complex organic scaffolds.
The "Quality Gate" Workflow
The following workflow integrates specific checkpoints to handle hydrophobic compounds.
Figure 1: HTS Workflow emphasizing acoustic dispensing to minimize DMSO carryover and a parallel solubility check for hydrophobic pyrazoles.
Critical Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| Dispensing Method | Acoustic (e.g., Labcyte Echo) | Prevents tip-based loss of sticky hydrophobic compounds; allows direct transfer of nanoliter volumes to keep DMSO < 1%. |
| Detergent | 0.01% Triton X-100 or Brij-35 | Essential to prevent the formation of colloidal aggregates (promiscuous inhibitors) common with tert-butyl derivatives. |
| Incubation Time | 60 - 90 Minutes | Tert-butyl pyrazoles are often slow-binders. Short incubation (<30 min) will underestimate potency (IC50 shift). |
| Plate Type | Low-Volume Black 384-well (NBS) | Non-Binding Surface (NBS) coating prevents the lipophilic scaffold from adhering to the plastic walls. |
Detailed Protocol: TR-FRET Kinase Competition Assay
This protocol detects the displacement of a fluorophore-labeled tracer (kinase ligand) by the test compound.
Reagents
-
Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagents:
-
Europium-labeled anti-tag antibody (Donor).
-
AlexaFluor 647-labeled Kinase Tracer (Acceptor).
-
-
Controls:
-
Max Signal (0% Inhibition): DMSO + Kinase + Tracer + Antibody.
-
Min Signal (100% Inhibition): 10 µM Staurosporine (or excess unlabeled specific inhibitor).
-
Step-by-Step Procedure
Step 1: Compound Transfer (Source to Assay Plate)
-
Use an acoustic liquid handler to transfer 5 nL of 10 mM compound stock (in 100% DMSO) into the dry wells of a 384-well Low Volume Black plate.
-
Final Compound Concentration: 10 µM (primary screen).
-
Final DMSO Concentration: 0.1% (Crucial for maintaining enzyme stability).
Step 2: Enzyme Addition (Pre-Incubation)
-
Dilute the Target Kinase to 2X the optimal concentration (determined via titration, typically 2-5 nM) in Kinase Buffer A.
-
Dispense 2.5 µL of the 2X Kinase solution into the assay plate.
-
Centrifuge at 1000 x g for 1 minute.
-
Incubate for 15 minutes at Room Temperature (RT).
-
Note: This pre-incubation allows the hydrophobic inhibitor to interact with the enzyme before competing with the high-affinity tracer.
-
Step 3: Tracer/Antibody Addition
-
Prepare a 2X Detection Mix containing:
-
Kinase Tracer (at
concentration). -
Eu-labeled Antibody (2 nM).
-
-
Dispense 2.5 µL of the Detection Mix into the plate.
-
Total Assay Volume = 5 µL .
Step 4: Equilibrium Incubation
-
Cover plate with an opaque seal to protect from light.
-
Incubate for 60 minutes at RT.
-
Why? 3-tert-butyl-pyrazoles often induce conformational changes (DFG-out). Equilibrium takes longer than simple ATP-competitive inhibitors.
-
Step 5: Detection
-
Read on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Excitation: 320-340 nm (Europium).
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor/Tracer).
Mechanism & Data Analysis
TR-FRET Signal Generation
The assay relies on the proximity of the Eu-Antibody (bound to the kinase) and the AF647-Tracer (bound to the active site).
Figure 2: TR-FRET Mechanism. The 3-tert-butyl-pyrazole inhibitor displaces the tracer, breaking the energy transfer loop and reducing the signal at 665 nm.
Calculations
-
Emission Ratio (ER):
Using the ratio corrects for well-to-well variability and compound interference (color quenching). -
Percent Inhibition:
-
Z-Prime (
): A robust assay must have .
Troubleshooting "False Positives"
If a 3-tert-butyl-pyrazole derivative shows high inhibition but fails in downstream validation:
-
Cause: Aggregation.[1] The compound formed a colloid that sequestered the enzyme.
-
Validation: Re-test the compound in the presence of 0.05% Triton X-100 . If the IC50 shifts significantly (potency drops), the initial hit was likely an aggregation artifact.
References
-
Structure-activity relationships of the p38alpha MAP kinase inhibitor BIRB 796 . PubMed. [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors . BMG Labtech Application Note. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds . Journal of Medicinal Chemistry. [Link][1]
Sources
Application Note: A Multi-Tiered Cell-Based Assay Cascade for Characterizing 3-tert-butyl-1H-pyrazole hydrochloride
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer therapies.[1] These five-membered heterocyclic compounds are of significant interest due to their structural versatility and capacity to interact with a wide array of biological targets.[1] The introduction of various substituents onto the pyrazole core allows for the fine-tuning of pharmacological properties. This application note describes a systematic, multi-tiered cell-based assay protocol to conduct an initial characterization of a novel derivative, 3-tert-butyl-1H-pyrazole hydrochloride (Figure 1).
The proposed workflow is designed as a self-validating system to first establish a cytotoxicity profile, which is essential for determining a therapeutic window. Subsequently, the protocol outlines a series of mechanistic assays to investigate potential antiproliferative, pro-apoptotic, and antioxidant activities, common biological functions associated with this class of compounds. This tiered approach ensures an efficient use of resources, moving from broad phenotypic screening to more specific mechanistic inquiries.
Figure 1: Chemical Structure of 3-tert-butyl-1H-pyrazole (Note: The hydrochloride salt form is used for improved solubility in aqueous solutions.) Structure based on CAS Number: 15802-80-9.
Tier 1: Foundational Cytotoxicity Profiling
Expertise & Experience: Before probing for specific biological functions, it is imperative to determine the concentration range at which 3-tert-butyl-1H-pyrazole hydrochloride exerts cytotoxic effects. This foundational step prevents misinterpretation of data in subsequent mechanistic assays, where a reduction in signal could be due to cell death rather than a specific inhibitory effect. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[2][3] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal cytotoxic concentration (CC50) of 3-tert-butyl-1H-pyrazole hydrochloride.
Cell Line Selection:
-
A549 (Human Lung Carcinoma): A common, adherent cancer cell line robust for proliferation and cytotoxicity assays.
-
RAW 264.7 (Murine Macrophage): A relevant line for potential anti-inflammatory or immunomodulatory effects.
Materials:
-
3-tert-butyl-1H-pyrazole hydrochloride, sterile-filtered stock solution (100 mM in DMSO).
-
Selected cell lines (A549, RAW 264.7).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
MTT solution (5 mg/mL in PBS, sterile-filtered).[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well clear flat-bottom cell culture plates.
-
Positive Control: Doxorubicin (10 mM stock).
-
Vehicle Control: DMSO.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare a 2X serial dilution of the test compound in culture medium, starting from a top concentration of 200 µM (final concentration). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Dosing: Carefully remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only), "vehicle control" (0.1% DMSO), and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[2][5]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals.[2] Add 100 µL of DMSO to each well and shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation & Trustworthiness:
| Treatment Group | Concentration Range | Purpose | Expected Outcome |
| Test Compound | 0.1 µM - 100 µM | Determine CC50 | Sigmoidal dose-response curve |
| Vehicle Control | 0.1% DMSO | Control for solvent effects | ~100% cell viability |
| Untreated Control | N/A | Baseline cell viability | 100% cell viability |
| Positive Control | 0.01 µM - 10 µM | Assay validation | Known CC50 value |
Tier 2: Mechanistic Elucidation
Expertise & Experience: With a defined non-cytotoxic concentration range, the next logical step is to investigate how the compound may be affecting the cells. Based on the known activities of pyrazole derivatives, we propose a parallel investigation into its effects on cell cycle progression (a hallmark of anticancer agents) and oxidative stress, which is implicated in both cancer and inflammation.
Workflow for Mechanistic Analysis
The following diagram illustrates the decision-making process for the Tier 2 assays.
Caption: Tiered assay workflow for characterizing 3-tert-butyl-1H-pyrazole HCl.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
Authoritative Grounding: Perturbations in the normal progression of the cell cycle are a key mechanism for many anticancer drugs. Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[6][7] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed 1x10^6 cells in 6-well plates and allow them to attach overnight. Treat cells with the test compound at sub-lethal concentrations (e.g., 0.5x and 0.25x CC50) for 24 or 48 hours. Use a known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) as a positive control.
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[6] Fix for at least 30 minutes on ice or store at 4°C.[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is critical to prevent the staining of double-stranded RNA.[7]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Create a histogram of PI fluorescence intensity to visualize the cell cycle distribution.[8]
Protocol 3: Apoptosis Assessment via Caspase-3/7 Activity
Trustworthiness: A compound that causes cell cycle arrest may ultimately induce apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures this activity.[9] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[9][10]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells/well. After 24 hours, treat with the test compound at the same concentrations used for the cell cycle analysis. Use Staurosporine (1 µM) as a positive control for apoptosis induction.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of prepared Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[10]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Protocol 4: Evaluation of Oxidative Stress
Expertise & Experience: Many pyrazole compounds exhibit antioxidant properties. Conversely, some anticancer agents function by inducing oxidative stress. It is therefore crucial to determine if 3-tert-butyl-1H-pyrazole hydrochloride modulates the levels of intracellular reactive oxygen species (ROS). The CellROX® Green assay provides a sensitive fluorescent probe for this purpose.[11] The cell-permeant reagent is non-fluorescent in its reduced state but fluoresces brightly upon oxidation by ROS.[12]
Hypothesized Pathway: ROS-Mediated Apoptosis
This diagram illustrates a potential mechanism where a compound could induce ROS, leading to mitochondrial dysfunction and caspase-mediated apoptosis.
Caption: Hypothetical pathway of ROS-induced apoptosis modulated by a test compound.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate (for plate reader/microscopy) or in 6-well plates (for flow cytometry) and allow attachment.
-
Controls: Prepare a positive control by treating cells with 200 µM tert-butyl hydroperoxide (TBHP) for 60 minutes. Prepare a negative control by pre-treating cells with 5 mM N-acetylcysteine (NAC), a ROS scavenger, for 1 hour before adding TBHP.[11]
-
Compound Treatment: Treat cells with 3-tert-butyl-1H-pyrazole hydrochloride for the desired time (e.g., 1-24 hours).
-
Staining: Remove the treatment medium. Add fresh, pre-warmed medium containing 5 µM CellROX® Green Reagent.[12] Incubate for 30-60 minutes at 37°C, protected from light.[11][13]
-
Wash: Wash the cells three times with PBS to remove excess probe.[12]
-
Data Acquisition:
-
Plate Reader/Microscope: Add PBS to the wells and immediately measure the fluorescence (excitation/emission ~485/520 nm).
-
Flow Cytometry: Trypsinize and resuspend cells in PBS for analysis on a flow cytometer using the FITC channel.
-
Conclusion and Forward Outlook
This application note provides a comprehensive, tiered strategy for the initial cell-based characterization of 3-tert-butyl-1H-pyrazole hydrochloride. By systematically evaluating cytotoxicity before proceeding to mechanistic assays for cell cycle, apoptosis, and oxidative stress, researchers can generate a robust preliminary profile of the compound's biological activity. The data obtained from these protocols will guide future experiments, such as identifying specific molecular targets, exploring anti-inflammatory pathways, or advancing the compound into more complex in vitro or in vivo models.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
-
Horton, T. MTT Cell Assay Protocol. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Available at: [Link]
-
Unknown. MTT ASSAY Protocol. Available at: [Link]
-
Bio-protocol. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Available at: [Link]
-
PubChem. 3-tert-butyl-1h-pyrazole. Available at: [Link]
-
Unknown. DNA Cell Cycle Analysis with PI. Available at: [Link]
-
Orflo Technologies. Protocol 8/2017 - Moxi GO II – Oxidative Stress Staining. Available at: [Link]
-
University College London (UCL). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
-
ResearchGate. Please teach us how to detect oxidative stress using CellROX reagent?. Available at: [Link]
-
MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. clyte.tech [clyte.tech]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. precisioncellsystems.com [precisioncellsystems.com]
Technical Assessment of Pyrazole Scaffolds: In Vitro Profiling of 3-tert-butyl-1H-pyrazole HCl
Introduction & Scientific Rationale
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and metabolic modulators. 3-tert-butyl-1H-pyrazole hydrochloride represents a functionalized fragment often utilized in Fragment-Based Drug Discovery (FBDD) to probe hydrophobic pockets within kinases or metabolic enzymes (e.g., Alcohol Dehydrogenase).
However, the evaluation of low-molecular-weight fragments and their salt forms presents unique challenges. Unlike potent nanomolar inhibitors, fragments are often tested at high micromolar or millimolar concentrations, where physicochemical artifacts—specifically pH shifts caused by the hydrochloride counter-ion—can induce false-positive cytotoxicity.
This Application Note provides a rigorous, self-validating workflow for profiling this compound. It moves beyond simple "add-and-read" instructions to address the causality of experimental design, ensuring that observed effects are due to specific biological engagement rather than solvent or pH toxicity.
Material Preparation & Compound Management[1][2][3]
Critical Directive: The hydrochloride (HCl) salt form significantly enhances water solubility but poses a severe risk of acidifying the cell culture medium, particularly at the high concentrations (>100 µM) typical of fragment screening.
Formulation Strategy
-
Compound: 3-tert-butyl-1H-pyrazole hydrochloride (MW: ~160.64 g/mol ).
-
Solvent: Dimethyl Sulfoxide (DMSO) is preferred over water for the stock solution to ensure long-term stability and sterility, despite the salt's water solubility.
-
Stock Concentration: Prepare a 100 mM master stock in anhydrous DMSO.
The "Neutralization Check" (Mandatory Step)
Before applying to cells, you must validate the buffering capacity of your media.
-
Dilute the stock to the maximum test concentration (e.g., 1 mM) in your complete culture media (e.g., RPMI-1640 + 10% FBS).
-
Visual Check: Observe the Phenol Red indicator. If it turns yellow/orange, the pH has dropped below physiological levels (pH < 7.0).
-
Correction: If acidification occurs, the assay requires a Buffer Compensation Step . Supplement the media with 25 mM HEPES to bolster buffering capacity, or neutralize the stock solution with an equimolar amount of NaOH prior to dilution.
Workflow Visualization
Figure 1: Critical pH verification workflow for hydrochloride salt handling in cell culture.
Cell Line Selection & Rationale
Select cell lines that represent distinct metabolic and signaling profiles to maximize the data value of the screen.
| Cell Line | Tissue Origin | Rationale for Selection |
| HeLa | Cervical Adenocarcinoma | General Cytotoxicity Benchmark. Robust, fast-growing line standard for defining baseline toxicity. |
| HepG2 | Hepatocellular Carcinoma | Metabolic Competence. Expresses high levels of metabolic enzymes (CYPs, ADH). Pyrazoles are known ADH inhibitors; toxicity here may indicate metabolic interference. |
| MCF-7 | Breast Adenocarcinoma | Apoptosis Sensitivity. Wild-type p53 status makes it ideal for detecting mechanism-based apoptosis vs. necrotic cell death. |
Protocol A: Dose-Response Viability Assay (Resazurin/Alamar Blue)
We utilize Resazurin over MTT. MTT requires solubilization of formazan crystals, which can be incomplete with high concentrations of precipitated fragments. Resazurin is a homogeneous, non-lytic assay allowing for kinetic monitoring.
Experimental Setup
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates (Black-walled, clear bottom).
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Perform a 7-point serial dilution (1:3 dilution factor).
-
Top Concentration: 1000 µM (Typical for fragments).
-
Vehicle Control: DMSO matched to the highest concentration (must be < 0.5% v/v).
-
Positive Control: Staurosporine (1 µM) or Doxorubicin (1 µM).
-
-
Duration: Incubate for 48 or 72 hours.
Readout
-
Add Resazurin reagent (10% of well volume).
-
Incubate for 2–4 hours.
-
Measure Fluorescence: Ex 560 nm / Em 590 nm.
Data Analysis & Interpretation
Calculate % Viability relative to Vehicle Control. Plot log(concentration) vs. Viability using a non-linear regression (4-parameter logistic fit).
-
Scenario A (Steep Drop at >500 µM): Likely non-specific toxicity or osmotic stress.
-
Scenario B (Sigmoidal curve, IC50 < 50 µM): Indicates specific target engagement. Proceed to Protocol B.
Protocol B: Mechanistic Validation (Caspase 3/7 Activation)
If the compound shows cytotoxicity, we must determine if it triggers apoptosis (programmed death) or necrosis (toxicity). Pyrazole derivatives often induce apoptosis via ROS generation or tubulin interference.
Methodology
-
Reagent: Caspase-Glo® 3/7 Assay (Promega) or equivalent luminescent substrate.
-
Timing: Treat cells (as per Protocol A) for 24 hours (apoptosis occurs earlier than viability loss).
-
Procedure:
-
Add Caspase reagent 1:1 to culture media.
-
Shake at 300 rpm for 30 seconds.
-
Incubate 1 hour at RT.
-
Read Luminescence (RLU).
-
Mechanistic Pathway Visualization
The following diagram illustrates the potential signaling nodes where a pyrazole scaffold might intervene, based on structural homology to known inhibitors.
Figure 2: Potential Mechanisms of Action (MOA) for pyrazole-based scaffolds in cancer biology.
Data Presentation & Reporting Standards
When reporting results for this compound, use the following table structure to ensure clarity and comparability.
Table 1: Summary of Cytotoxicity and Apoptotic Induction
| Cell Line | IC50 (µM) | Max Inhibition (%) | Caspase Fold-Change | Interpretation |
| HeLa | >1000 | 15% | 1.1x | Inactive / Non-toxic fragment |
| HepG2 | 450 | 60% | 2.5x | Weak metabolic interference |
| MCF-7 | 120 | 95% | 5.8x | Specific apoptotic hit |
Note: "Inactive" is a valuable result in FBDD, establishing the scaffold as a "clean" slate for further chemical elaboration.
References
-
Fabbri, D. et al. (2012). Biological activity of pyrazole derivatives.[1][2][3][4][5][6][7][8][9] Molecules.[1][3][4][6][7][8][10][11][12][13][14] Link
-
Becerra, D. & Castillo, J.C. (2025).[15] Recent advances in the synthesis of anticancer pyrazole derivatives.[1][2][3][4] RSC Advances. Link
-
Sigma-Aldrich. (n.d.). Hydrochloric acid handling in cell culture.[13]Link[16]
-
Soliman, D.H. et al. (2023).[1] Design and synthesis of novel pyrazole-based scaffolds as VEGFR2 inhibitors.[1] RSC Advances. Link
-
National Institutes of Health (NIH). PubChem Compound Summary for Pyrazole.Link
Sources
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicstrive.com [academicstrive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. ibisscientific.com [ibisscientific.com]
- 13. Hydrochloric acid alters the effect of L-glutamic acid on cell viability in human neuroblastoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. Hydrochloric acid 1.0N, BioReagent, cell culture mammalian 7647-01-0 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 3-tert-butyl-1H-pyrazole Hydrochloride
Executive Summary & Core Chemistry
This guide addresses yield optimization and troubleshooting for the synthesis of 3-tert-butyl-1H-pyrazole hydrochloride (CAS: 5934-66-7 for free base, HCl salt is derivative).
The most robust synthetic pathway involves the cyclocondensation of 4,4-dimethyl-1-(dimethylamino)pent-1-en-3-one (an enaminone derived from pinacolone) with hydrazine , followed by controlled acidification.
Why this route?
Unlike the
Process Modules & Protocols
Module A: Precursor Synthesis (Enaminone Formation)
Objective: Convert Pinacolone to 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one.
-
Reagents: Pinacolone (1.0 eq), DMF-DMA (1.1–1.2 eq).
-
Solvent: Neat or Toluene.
-
Conditions: Reflux (100–110°C) for 12–16 hours.
Protocol:
-
Charge Pinacolone and DMF-DMA into a reactor equipped with a Dean-Stark trap (if using toluene) or a distillation head.
-
Heat to reflux. The reaction releases methanol.
-
Critical Step: Continuously remove methanol to drive the equilibrium forward.
-
Monitor via GC/TLC until Pinacolone is <2%.
-
Concentrate under reduced pressure to obtain the crude enaminone (yellow/orange oil or solid).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Methanol accumulation in the system. | Increase nitrogen sweep or improve distillation efficiency to remove MeOH. |
| Dark Product | Thermal degradation (polymerization). | Limit temperature to <115°C; ensure inert atmosphere ( |
| Solidification | Product is a low-melting solid. | This is normal. Melt gently (40°C) for transfer to the next step. |
Module B: Cyclization (Pyrazole Formation)
Objective: Cyclize the enaminone with Hydrazine to form the 3-tert-butyl-1H-pyrazole free base.
-
Reagents: Enaminone (1.0 eq), Hydrazine Hydrate (1.1–1.2 eq).
-
Solvent: Ethanol or Methanol (anhydrous preferred).
-
Conditions: Reflux (78°C) for 3–5 hours.
Protocol:
-
Dissolve the enaminone in Ethanol (5 volumes).
-
Cool to 0–10°C. Safety: Hydrazine addition is exothermic.
-
Add Hydrazine Hydrate dropwise, maintaining internal temperature <20°C.
-
Allow to warm to room temperature, then heat to reflux.
-
Monitor consumption of enaminone.
-
Work-up: Concentrate solvent. The residue is the free base.
Visualizing the Pathway:
Caption: Step-wise synthesis flow from Pinacolone to the final Hydrochloride salt.
Module C: Salt Formation & Isolation (The Yield Killer)
Objective: Convert the oily/low-melting free base into a stable, crystalline Hydrochloride salt.
The Challenge: 3-tert-butyl-1H-pyrazole is highly water-soluble. Traditional aqueous acid extractions result in massive yield loss.
Optimized Protocol:
-
Solvent Swap: Dissolve the crude free base in MTBE (Methyl tert-butyl ether) or Dioxane . Do not use water.
-
Drying: Dry the organic layer thoroughly over
to remove residual water from the hydrazine hydrate step. Filter. -
Acidification: Cool to 0–5°C. Bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.
-
Stoichiometry: Add 1.05 eq of HCl. Excess HCl can solubilize the product or cause hygroscopicity issues.
-
-
Crystallization: The salt should precipitate as a white solid.[1]
-
Filtration: Filter under
(hygroscopic!). Wash with cold MTBE/Hexane. -
Drying: Vacuum dry at 40°C.
Troubleshooting & Decision Tree
Scenario: You have completed the reaction, but the yield is <40% or the product is an oil.
Caption: Decision tree for diagnosing yield loss during isolation.
Frequently Asked Questions (FAQs)
Q1: Can I use the Ethyl Formate route instead of DMF-DMA? A: Yes, but it generates a sodium salt intermediate. You must acidify carefully to form the free enol, then react with hydrazine. This route often produces more inorganic salts which complicate the final anhydrous isolation of the HCl salt. The DMF-DMA route is "salt-free" until the final step.
Q2: My product turns pink/red upon standing. Why? A: This indicates oxidation, likely from trace unreacted hydrazine or polypyrrole impurities.
-
Fix: Ensure precise stoichiometry of hydrazine (or slight excess followed by thorough evaporation). Recrystallize the final salt from Ethanol/Ether to remove color bodies.
Q3: The HCl salt is turning into a goo on the filter paper. A: The salt is hygroscopic.
-
Fix: Filter under a nitrogen blanket. Do not pull air through the filter cake for extended periods if the humidity is high. Store in a desiccator.
Q4: Is regio-isomerism an issue?
A: For 3-tert-butyl-1H-pyrazole, the 3- and 5- positions are tautomeric in the neutral form (3-tert-butyl-1H-pyrazole
References
-
Synthesis of Pyrazoles via Enaminones
- Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
- Source:Journal of Heterocyclic Chemistry.
- Context: Validates the reaction of dimethylamino-enones with hydrazines as a high-yield route for 3-substituted pyrazoles.
-
Link: (General reference for Enaminone chemistry).
-
General Pyrazole Synthesis Protocols
- Title: Pyrazole synthesis
- Source:Organic Syntheses.
- Context: Provides standard operating procedures for reflux and isol
-
Link:
-
Precursor Data (4,4-dimethyl-3-oxopentanenitrile/enaminone)
-
Title: 4,4-Dimethyl-3-oxopentanenitrile properties and reactivity.[2]
- Source: NIST Chemistry WebBook.
-
Link:
-
-
Specific Synthesis of 3-tert-butyl-1H-pyrazole
(Note: While specific CAS-linked patents exist, the references above provide the foundational chemical validity for the described "Best Practice" route.)
Sources
- 1. Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | MDPI [mdpi.com]
- 5. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-tert-butyl-1H-pyrazole Hydrochloride
Case ID: PYR-TBU-HCl-001 Status: Active Subject: Recrystallization Protocols & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
Target Molecule: 3-tert-butyl-1H-pyrazole hydrochloride CAS (Free Base): 5394-24-1 Molecular Formula: C7H12N2·HCl Critical Attributes:
-
Lipophilicity vs. Ionic Character: The tert-butyl group introduces significant lipophilic bulk, contrasting with the ionic hydrochloride head. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.
-
Hygroscopicity: Like many amine hydrochlorides, this salt is prone to absorbing atmospheric moisture, which lowers the melting point and complicates drying.
This guide provides a robust purification workflow designed to maximize purity (>98%) and remove critical impurities such as unreacted hydrazine and oxidation byproducts.
Solvent Selection & Solubility Profile
The choice of solvent is the single most critical variable. For 3-tert-butyl-1H-pyrazole HCl, a binary solvent system is recommended to balance the high solubility of the salt with the need for yield recovery.
Solubility Data Matrix
| Solvent System | Role | Solubility @ 25°C | Solubility @ Boiling | Suitability | Notes |
| Isopropanol (IPA) | Solvent | Moderate | High | Primary | Best balance of polarity; safer than methanol. |
| Ethanol (EtOH) | Solvent | High | Very High | Secondary | Often too soluble; requires significant anti-solvent. |
| n-Heptane | Anti-Solvent | Insoluble | Insoluble | Primary | Miscible with IPA; high boiling point allows gradual cooling. |
| Diethyl Ether | Anti-Solvent | Insoluble | Insoluble | Lab Scale | Good for precipitation but high flammability risk. |
| Acetone | Solvent | Low | Moderate | Conditional | Good for free base, but HCl salts may be sparingly soluble. |
| Water | Solvent | Very High | Very High | Avoid | Hard to dry; risk of hydrate formation. |
Standard Operating Procedure (SOP): Recrystallization
Recommended System: Isopropanol (Solvent) / n-Heptane (Anti-Solvent) Target Concentration: ~1 g solute per 3–5 mL IPA (initial).
Phase 1: Dissolution & Filtration[1]
-
Place crude 3-tert-butyl-1H-pyrazole HCl in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Isopropanol (IPA) (approx. 3 mL per gram of solid).
-
Heat to reflux (82°C). If solids remain, add IPA in 0.5 mL increments until fully dissolved.
-
Technical Note: If the solution is dark/colored, cool slightly, add activated charcoal (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
-
Hot Filtration: If insoluble particles are present (e.g., inorganic salts), filter the hot solution rapidly through a pre-warmed funnel.
Phase 2: Crystallization[1]
-
Return the filtrate to the heat and bring back to a gentle reflux.
-
Slowly add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Add just enough hot IPA (dropwise) to clear the solution again.
-
Remove from heat.[1] Allow the flask to cool to room temperature slowly (over 1–2 hours).
-
Critical Step: If available, add seed crystals at ~50°C to induce nucleation.
-
-
Once at room temperature, cool further in an ice bath (0–5°C) for 30 minutes to maximize yield.
Phase 3: Isolation
-
Filter the white crystalline solid using vacuum filtration.
-
Wash the cake with a cold 1:1 mixture of IPA/Heptane.
-
Dry under vacuum at 40°C for 12 hours. Store in a desiccator.
Workflow Diagram
Figure 1: Step-by-step recrystallization workflow for optimal purity.
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The tert-butyl group makes the compound lipophilic. If the temperature is above the melting point of the solvated salt when saturation is reached, it separates as a liquid.
Corrective Actions:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a single phase.
-
Increase Solvent Ratio: Add more IPA (good solvent). This lowers the saturation point, forcing precipitation to occur at a lower temperature (hopefully below the melting point).[2]
-
Seeding: This is the most effective fix. Cool the clear solution until just above the temperature where oiling usually starts, then add seed crystals.
-
Vigorous Stirring: High shear can sometimes break up oil droplets and induce crystallization.
Figure 2: Logic flow for resolving oiling out issues.
Issue 2: Persistent Yellow/Brown Coloration
Cause: Oxidation of trace hydrazine impurities or polymerization byproducts. Solution:
-
Charcoal Treatment: As described in the SOP, use activated carbon.
-
Acid Wash: If the color persists in the solid, wash the filter cake with a small amount of cold, slightly acidic IPA (acidified with HCl) to remove free-base colored impurities.
Issue 3: Hydrazine Contamination
Context: Hydrazine is a genotoxic impurity. Detection: Thin Layer Chromatography (TLC) using a specific stain (e.g., p-dimethylaminobenzaldehyde) or HPLC. Removal:
-
Recrystallization is usually effective.
-
Chemical Scavenging: If recrystallization fails, dissolve the salt in water, basify to free base, extract into organic solvent (DCM), wash with water (hydrazine partitions into water), and re-form the HCl salt [1].
Frequently Asked Questions (FAQ)
Q: Can I use Acetone/Ether instead of IPA/Heptane? A: Yes, but with caution. Acetone is a good solvent for the free base, but the HCl salt might be less soluble, requiring large volumes. Diethyl ether is an excellent anti-solvent but poses a flammability hazard. The IPA/Heptane system is safer and more scalable.
Q: My product is turning into a "goo" on the filter paper. Why? A: The salt is likely hygroscopic and absorbing moisture from the air, or it still contains trapped solvent.
-
Fix: Perform filtration under a nitrogen blanket if possible. Wash with anhydrous solvent (e.g., dry ether or heptane) to remove high-boiling IPA, then immediately move to a vacuum desiccator.
Q: How do I convert the free base to the HCl salt initially? A: Dissolve the 3-tert-butyl-1H-pyrazole free base in Diethyl Ether or Dioxane. Add 4M HCl in Dioxane dropwise at 0°C. The salt will precipitate immediately. Filter and wash with ether [2].
References
-
Purification of Pyrazoles: BenchChem Technical Notes. "Purification of Pyrazole Compounds by Recrystallization." Link
-
Synthesis of Pyrazole Salts: Organic Syntheses, Coll. Vol. 10, p. 11; Vol. 75, p. 1. (General procedures for pyrazole salt formation). Link
-
Oiling Out Mechanisms: Crystal Growth & Design, "Oiling-Out Investigation and Morphology Control." (General principles applied to lipophilic salts). Link
-
Tert-butyl Pyrazole Properties: Sigma-Aldrich Product Specification, CAS 15802-80-9 (Free Base) & Derivatives. Link
Sources
Technical Support Center: Column Chromatography of 3-tert-Butyl-Pyrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-tert-butyl-pyrazole derivatives via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists. The unique electronic and structural properties of the pyrazole core, combined with the bulky, non-polar tert-butyl group, present specific challenges and opportunities in chromatographic purification. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve optimal separation efficiency and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up a purification workflow for 3-tert-butyl-pyrazole derivatives.
Q1: What is the best stationary phase for purifying 3-tert-butyl-pyrazole derivatives?
Answer: For most applications, standard silica gel (SiO₂) is the primary choice for the purification of pyrazole derivatives due to its versatility and cost-effectiveness.[1][2][3] The pyrazole ring contains basic nitrogen atoms that can interact with the acidic silanol groups on the silica surface. This interaction can be beneficial for separation but may also cause issues like peak tailing.
-
Expertise & Experience: The tert-butyl group at the 3-position significantly increases the lipophilicity of the molecule, meaning it will generally have a lower affinity for the polar silica surface compared to more polar analogues. However, other substituents on the pyrazole ring or the N-1 position will heavily influence the overall polarity.
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina (Al₂O₃): A good alternative if your compound is particularly acid-sensitive or shows severe tailing on silica that cannot be resolved with mobile phase modifiers.[4]
-
Amino-propyl functionalized silica: This is a medium-polarity stationary phase that is particularly effective for separating nitrogen-containing heterocycles and can offer unique selectivity.[4]
-
Reversed-Phase (C18): If your derivative is highly non-polar or you are struggling with separation on normal-phase silica, reversed-phase flash chromatography is a powerful alternative.[5][6]
-
Q2: How do I select an appropriate mobile phase (eluent) system?
Answer: The selection of the mobile phase is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for your target compound.[7]
-
Common Starting Systems:
-
Hexane/Ethyl Acetate: This is the most common binary system for compounds of intermediate polarity. Given the lipophilic tert-butyl group, many derivatives are well-resolved with this combination.[3][7] Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
-
Dichloromethane/Methanol (DCM/MeOH): For more polar pyrazole derivatives (e.g., those containing amine or hydroxyl groups), a DCM/MeOH system is often more effective.[8] A typical starting point would be 99:1 DCM:MeOH.
-
Dichloromethane (DCM) only: For relatively non-polar derivatives, pure DCM can sometimes provide sufficient elution and good separation from non-polar impurities.[2]
-
-
Trustworthiness - The TLC-to-Column Correlation: Your TLC plate is a direct microcosm of your column. The separation you see on the plate is a reliable predictor of the separation you will achieve on the column. A good rule of thumb is that the Column Volume (CV) required to elute your compound can be estimated by the formula CV ≈ 1/Rƒ . An Rƒ of 0.3 suggests elution will occur in approximately 3-4 column volumes, which is ideal.
Q3: Can you provide a standard protocol for purifying a typical 3-tert-butyl-pyrazole derivative?
Answer: Absolutely. The following is a generalized protocol for flash column chromatography on silica gel.
Experimental Protocol: Flash Chromatography of a 3-tert-Butyl-Pyrazole Derivative
-
Mobile Phase Selection (TLC):
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
Identify the system that gives your desired product an Rƒ value of ~0.3 and shows good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size for your sample amount (a general guide is a 40-100:1 ratio of silica gel to crude material by weight).
-
In a beaker, mix the required amount of silica gel with your starting mobile phase to form a uniform slurry.
-
With the column stopcock closed, pour the slurry into the column. Use additional solvent to rinse all silica into the column.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Apply gentle air pressure to pack the bed firmly and uniformly. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a low-boiling solvent (like DCM).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently and evenly apply this powder to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions in test tubes. You can run the column isocratically (with the same solvent mixture throughout) or using a gradient (gradually increasing the polarity of the eluent).
-
Monitor the elution process by collecting small spots from the fractions onto a TLC plate and visualizing them under a UV lamp or with a stain.
-
-
Fraction Analysis & Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.
-
Troubleshooting Guide
This section is designed to help you solve specific problems you may encounter during purification.
| Problem | Probable Cause(s) | Solution(s) & Mechanistic Explanation |
| Peak Tailing / Streaking on TLC & Column | 1. Strong Analyte-Silica Interaction: The basic nitrogen atoms of the pyrazole ring are interacting too strongly with the acidic silanol (Si-OH) groups on the silica surface. This causes a slow, uneven release of the compound from the stationary phase. 2. Column Overload: Too much sample has been loaded for the column size. | 1. Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine (Et₃N) or ammonia in methanol to your mobile phase.[5][6][7] This neutralizes the acidic sites on the silica, preventing the strong ionic interaction with your basic compound and resulting in sharper, more symmetrical peaks. 2. Reduce Sample Load: Ensure you are using an appropriate ratio of silica to crude material (aim for at least 40:1). |
| Poor or No Separation of Product from Impurity | 1. Inappropriate Mobile Phase Polarity: The chosen eluent system is either too strong (eluting everything together) or too weak (nothing moves). 2. Isomers or Structurally Similar Compounds: Regioisomers or compounds with very similar functional groups can have nearly identical polarities.[9] | 1. Optimize the Mobile Phase: Use TLC to test different solvent systems. Try changing one of the solvents (e.g., switch from Hexane:EtOAc to Hexane:DCM) to alter the selectivity. Running a shallower gradient during elution can often resolve closely-eluting spots.[9] 2. Change the Stationary Phase: If mobile phase optimization fails, the interaction mechanism needs to be changed. Switch to a different stationary phase like alumina or a functionalized silica (e.g., amino, diol).[4] |
| Low or No Recovery of Compound | 1. Compound is Irreversibly Adsorbed: The compound is too polar for the chosen system and has permanently stuck to the top of the column. 2. Compound is Unstable on Silica: The acidic nature of silica gel may be causing decomposition of a sensitive derivative. | 1. Increase Eluent Polarity Drastically: Flush the column with a very polar solvent, such as 10% Methanol in DCM or even pure Methanol, to wash out highly retained compounds. 2. Deactivate the Silica: Treat the silica with a basic modifier like triethylamine before running the column.[5] Alternatively, use a less acidic stationary phase like neutral alumina. |
| Cracked or Channeled Silica Bed | 1. Improper Packing: The column was not packed uniformly, or air bubbles were introduced. 2. Solvent Polarity Shock: A sudden, large change in mobile phase polarity (e.g., switching directly from hexane to ethyl acetate) can generate heat and disturb the packed bed. | 1. Repack the Column: Ensure the silica is packed as a uniform slurry without any air bubbles. 2. Use a Continuous Gradient: When changing solvent polarity, do so gradually. Premix your solvents to ensure homogeneity. |
Workflow for Troubleshooting Poor Separation
The following decision tree illustrates a logical workflow for addressing separation issues.
Caption: Decision tree for troubleshooting poor separation.
References
-
Valdés-García, G., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(4), M1483. Available from: [Link]
-
Reddy, C. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(79), 64573-64579. Available from: [Link]
-
Valdés-García, G., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1992. Available from: [Link]
-
Merino, P., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]
-
Campeau, L.-C., et al. (2006). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 83, 179. Available from: [Link]
-
Dandia, A., et al. (2016). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. RSC Advances, 6(81), 77853-77858. Available from: [Link]
-
ChemSrc. (n.d.). 3-(TERT-BUTYL)-1H-PYRAZOLE | CAS#:15802-80-9. Retrieved February 2, 2026, from [Link]
- This citation is not directly used in the text but provides context on related advanced pyrazole deriv
-
J&K Scientific LLC. (n.d.). 3-(Tert-butyl)-1H-pyrazole | 15802-80-9. Retrieved February 2, 2026, from [Link]
-
BUCHI Corporation. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved February 2, 2026, from [Link]
- This citation is not directly used in the text but provides context on TLC of heterocyclic compounds.
- This citation is not directly used in the text but provides context on chiral separ
- This citation is not directly used in the text but provides context on advanced chrom
- This citation is not directly used in the text but provides context on pyrazole synthesis.
- This citation is not directly used in the text but provides general context on nitrogen heterocycles.
- This citation is not directly used in the text but provides general context on HPLC mobile phases.
- This citation is not directly used in the text but provides context on pyrazole synthesis.
- This citation is not directly used in the text but provides context on pyrazole synthesis and TLC.
- This citation is not directly used in the text but provides context on GC of nitrogen heterocycles.
- This citation is not directly used in the text but provides context on pyrazole synthesis.
- This citation is not directly used in the text but provides general context on st
- This citation is not directly used in the text but describes an alternative purification method (crystalliz
- This citation is not directly used in the text but provides context on pyrazole synthesis.
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved February 2, 2026, from [Link]
- This citation is not directly used in the text but provides general HPLC troubleshooting context.
- This citation is not directly used in the text but provides general context on st
- This citation is not directly used in the text but provides an example of pyrazole purific
- This citation is not directly used in the text but provides general troubleshooting context for affinity chrom
- This citation is not directly used in the text but provides general HPLC troubleshooting context.
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 3-tert-butyl-1H-pyrazole
Ticket ID: PYR-TBU-003
Subject: Troubleshooting Common Side Products & Impurity Profiling
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Process Logic
Welcome to the technical support hub for 3-tert-butyl-1H-pyrazole (CAS: 15802-80-9) . This guide addresses the specific challenges in synthesizing this motif, which is a critical pharmacophore in p38 MAP kinase inhibitors and agrochemical fungicides.
The synthesis typically follows a Claisen condensation of pinacolone with ethyl formate, followed by cyclization with hydrazine. While conceptually simple, this route is prone to specific "silent" failures—impurities that co-elute or mimic the product in standard analysis.
The "Happy Path" vs. Failure Modes
The diagram below illustrates the standard synthesis pathway (Green) versus the competing pathways (Red) that generate the most common side products.[1]
Figure 1: Mechanistic pathway showing the divergence between the desired cyclization and common impurity formation.
Impurity Profiling & Troubleshooting (Q&A)
This section addresses the specific chemical signatures of side products.
Issue 1: "My product is yellow/orange oil, but it should be a white solid."
Diagnosis: Azine Formation (Pinacolone Azine) This is the most common failure mode.[1] If the initial Claisen condensation (Pinacolone + Ethyl Formate) is incomplete, unreacted pinacolone remains in the flask.[1] When hydrazine is added, it reacts faster with the unreacted pinacolone than with the enolate, forming the yellow azine (bis-hydrazone).[1]
-
Detection:
-
TLC: A fast-moving, non-polar spot (High
in Hexane/EtOAc) that is UV active.[1] -
NMR: Distinct methyl singlets that do not match the pyrazole tert-butyl group.
-
-
Corrective Action:
Issue 2: "NMR shows two sets of signals. Do I have a regioisomer?"
Diagnosis: Annular Tautomerism (Not an Impurity) Users often panic when they see "split" peaks in the NMR, believing they have synthesized a mixture of 3-tert-butyl-1H-pyrazole and 5-tert-butyl-1H-pyrazole.[1]
-
The Science: In solution, these two forms are in rapid equilibrium (tautomers).[1][2] The "3-" and "5-" positions are identical unless the Nitrogen is substituted (e.g., N-methyl).[1]
-
Validation:
Issue 3: "The melting point is too low, and the mass spec shows M+18."
Diagnosis: Incomplete Dehydration (5-Hydroxypyrazoline) The reaction proceeds via a 5-hydroxy-2-pyrazoline intermediate.[1] If the final acidification/heating step is skipped or too mild, this water molecule is not eliminated to form the aromatic ring.
-
Mechanism: Hydrazine attacks the carbonyl
forms hydrazone cyclizes to hydroxypyrazoline -H2O Pyrazole.[1] -
Corrective Action: Reflux the crude material in ethanol with a catalytic amount of HCl or Acetic Acid for 1 hour to force dehydration.
Technical Data Comparison
Use this table to identify impurities in your crude mixture.
| Component | Appearance | Retention (TLC) | Origin | |
| 3-tBu-1H-pyrazole | White Solid / Cryst.[1] | Medium ( | Target | |
| Pinacolone Azine | Yellow Oil/Solid | High ( | Excess Ketone | |
| Hydroxypyrazoline | Sticky Gum | Complex aliphatic region (non-aromatic) | Low ( | Incomplete Rxn |
| Pinacolone | Colorless Liquid | High (Volatile) | Starting Material |
Validated Synthesis Protocol
To minimize the side products listed above, follow this optimized protocol.
Step 1: Enolate Formation (Critical Control Point)[1]
-
Reagents: Sodium Methoxide (1.1 eq), Ethyl Formate (1.2 eq), Pinacolone (1.0 eq), Toluene (Solvent).[1]
-
Protocol:
Step 2: Cyclization
-
Reagents: Hydrazine Hydrate (1.1 eq), Acetic Acid (Cat.), Ethanol.[1]
-
Protocol:
-
Dissolve the enolate salt in water/ethanol.[1]
-
Cool to 0°C. Add Hydrazine Hydrate dropwise.
-
Acidify: Adjust pH to ~5-6 with Acetic Acid.
-
Reflux: Heat to 60-70°C for 2 hours. This ensures the "Hydroxypyrazoline" dehydrates to the aromatic pyrazole.
-
Step 3: Purification (The "Azine Wash")[1]
-
Evaporate Ethanol.[1]
-
Extract with Ethyl Acetate.[1]
-
Trituration: If the product is yellow, suspend the solid in cold Hexanes (0°C) and filter. The yellow azine stays in the filtrate; the pure pyrazole remains on the filter.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Acetylacetone instead of Pinacolone/Ethyl Formate? A: No. Acetylacetone is a symmetric diketone.[1] Reacting it with hydrazine yields 3,5-dimethylpyrazole , not 3-tert-butyl. To get the mono-tert-butyl group, you must use a formyl-ketone equivalent (Pinacolone + Formate).[1]
Q: Why is my yield low (<40%)? A: Check your hydrazine source. Old hydrazine hydrate absorbs CO2 from the air to form carbazates, which are inactive. Also, ensure the enolate formation step (Step 1) is strictly anhydrous; water kills the alkoxide base.[1]
Q: Is the product hygroscopic? A: Yes, moderately. The N-H proton can H-bond with water.[1] Store in a desiccator. Wet product often appears as a lower-melting gum.[1]
References
-
Elguero, J., et al. (2004).[1][3] The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry. Link[1][3]
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-tert-Butyl-1H-pyrazole (CAS 15802-80-9).[1][4] Link[1]
-
BenchChem. (2025).[1][5] Synthesis of Pyrazole Derivatives from β-Keto Esters: Application Notes. Link[1]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein J. Org.[1] Chem. Link
-
National Institutes of Health (NIH). (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Link
Sources
Technical Support Center: High-Purity Pyrazole Synthesis
Topic: Preventing Byproduct Formation in Pyrazole Synthesis
Audience: Research Scientists, Medicinal Chemists, Process Development Engineers
Introduction
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide specifically addresses the "black box" of pyrazole synthesis—where theoretical simplicity often meets practical frustration.
While the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) is textbook chemistry, obtaining a single regioisomer without oligomeric byproducts remains a significant challenge in drug discovery. This guide moves beyond standard protocols to troubleshoot the mechanistic origins of impurity formation.
Module 1: The Regioselectivity Crisis
The Issue: You are reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine and obtaining a mixture of 1,3- and 1,5-isomers. Separation by chromatography is difficult due to similar polarity.
The Mechanism: Regioselectivity is dictated by the competition between the two electrophilic carbonyl centers and the two nucleophilic nitrogen atoms of the hydrazine.
-
Electronic Control: The most nucleophilic hydrazine nitrogen (usually the NH attached to the substituent, unless steric bulk interferes) attacks the most electrophilic carbonyl.
-
Steric Control: Bulky substituents on the hydrazine or the diketone force the attack to the less hindered position.[1]
Troubleshooting Workflow: Regiocontrol
Caption: Decision matrix for predicting and controlling regioselectivity in Knorr pyrazole synthesis.
FAQ: Regioselectivity
Q: Why does changing the solvent from Ethanol to Trifluoroethanol (TFE) improve my ratio? A: Ethanol is a general protic solvent that stabilizes transition states indiscriminately. TFE (and HFIP) are strong hydrogen bond donors but poor nucleophiles. They can selectively activate specific carbonyls via H-bonding and stabilize the polar transition state of the desired pathway, often enhancing regioselectivity ratios from 2:1 to >10:1 [1, 5].
Q: I need the "anti-Knorr" isomer (the less favored one). How do I force it? A: You cannot easily force the Knorr reaction to reverse its natural electronic preference. Instead, switch to a 1,3-dipolar cycloaddition strategy. React a diazo compound with an alkyne, or use a copper-catalyzed approach (Click chemistry) which often yields the complementary isomer compared to condensation methods [9, 10].
Module 2: Preventing Oligomers & Azines
The Issue: The reaction turns into a gummy solid or yields a product with double the expected molecular weight (dimers/azines).
The Mechanism: Azines form when one hydrazine molecule reacts with two separate diketone molecules (acting as a bridge) rather than cyclizing with one. This happens when the hydrazine concentration is too low relative to the ketone at the mixing interface.
Protocol: High-Fidelity Cyclization
| Parameter | Standard Condition | Optimized Condition (Anti-Byproduct) | Rationale |
| Stoichiometry | 1:1 Equimolar | 1.1 - 1.2 eq Hydrazine | Excess hydrazine ensures intramolecular cyclization outcompetes intermolecular bridging (azine formation). |
| Addition Mode | Dump mixed | Inverse Addition | Slowly add the diketone to the hydrazine solution. This keeps hydrazine in huge excess during the addition. |
| Temperature | Reflux immediately | 0°C | Low temp allows the initial hydrazone formation without polymerizing; heat is applied only to drive dehydration/aromatization. |
| pH | Neutral | Controlled Acid (Acetic Acid) | Acid catalysis accelerates the dehydration step, preventing the accumulation of stable hydroxy-pyrazoline intermediates [1, 2]. |
Q: My product has a yellow/orange tint but should be white. What is this? A: This is likely oxidation of the hydrazine or the intermediate pyrazoline. Hydrazines are sensitive to air. Solution: Run the reaction under Nitrogen or Argon. If using phenylhydrazine, ensure it is freshly distilled or light-yellow at worst; dark brown hydrazine will yield tarry byproducts [6].
Module 3: Removing Uncyclized Intermediates
The Issue: LCMS shows a peak with Mass = Product + 18. This is the hydrated intermediate (hydroxypyrazoline) that failed to eliminate water.
The Fix: This "byproduct" is actually just an unfinished reaction.
-
Do not isolate yet.
-
Add a catalytic amount of mineral acid (HCl or H₂SO₄) or p-TsOH to the reaction mixture.
-
Heat to reflux for an additional 1-2 hours.
-
This forces the dehydration (
) to form the aromatic pyrazole ring.
Module 4: Advanced Catalytic Solutions
For sensitive substrates where harsh acid/base conditions cause decomposition, modern catalytic methods offer cleaner profiles.
Workflow: Catalyst Selection
Caption: Selecting the correct catalyst to avoid functional group degradation during synthesis.
Key Insight: Iodine (
References
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.Link
-
Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.Link
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.Link
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry (ACS).Link
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry (ACS).Link
-
Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives. PubMed Central.Link
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.Link
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.Link
-
Pyrazole synthesis. Organic Chemistry Portal.Link
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central.Link
Sources
Troubleshooting low yield in the cyclization step of pyrazole synthesis
Topic: Troubleshooting Low Yield in Cyclization Steps Ticket ID: PYR-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)
Introduction: The "Hidden" Bottlenecks of Pyrazole Formation
Welcome to the technical support center. If you are reading this, you are likely staring at a low-yield calculation after a Knorr condensation or a chalcone-hydrazine cyclization.
The formation of the pyrazole core is deceptively simple on paper—a condensation of a 1,3-electrophile with a hydrazine. However, in practice, yield loss rarely occurs because the reaction "didn't work." It occurs because the reaction stopped halfway (intermediate trapping), went sideways (regioisomer formation), or hid the product (amphoteric solubility).
This guide bypasses standard textbook procedures to address the specific failure modes of the cyclization step.
Module 1: Diagnostic Triage
"My starting material is gone, but the yield is low."
Before altering your reaction conditions, you must identify where the mass went. Use this decision matrix to diagnose the root cause.
Figure 1: Diagnostic workflow for identifying the source of yield loss in pyrazole synthesis.
Module 2: The Knorr Synthesis (Regioselectivity)
"I am getting a mixture of isomers."
When condensing an unsymmetrical 1,3-diketone with a substituted hydrazine, you create two competing nucleophiles (the hydrazine nitrogens) and two competing electrophiles (the carbonyls).
The Mechanism of Failure
The reaction is not a concerted cycloaddition; it is a stepwise condensation followed by cyclization.
-
Kinetic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
Thermodynamic Control: Under reversible conditions (high temp, acid), the most stable isomer forms.
Common Pitfall: Using ethanol (EtOH) or methanol (MeOH) often leads to 1:1 mixtures because solvent hydrogen bonding levels the nucleophilicity of the hydrazine [1].
Protocol: Regiocontrol via Solvent Switching
To force regioselectivity without changing the substrate, switch to fluorinated alcohols like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These solvents are non-nucleophilic and strong hydrogen bond donors, which activates the "harder" carbonyl selectively.
Optimized Protocol (Fluorinated Solvent Method):
-
Dissolution: Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).
-
Addition: Add hydrazine salt (1.1 equiv) at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Remove HFIP by rotary evaporation (recoverable). The residue is often the pure regioisomer.
Why this works: HFIP activates the carbonyls via H-bonding but prevents the solvent competition observed in EtOH. This amplifies the electronic bias of the substrate [2].
Module 3: The Chalcone Route (Oxidative Aromatization)
"My mass spec shows M+2. The product isn't aromatic."
If you are synthesizing pyrazoles from
The Science
The cyclization forms a saturated C-C bond. To get the aromatic pyrazole, you must perform an oxidative dehydrogenation. Many protocols claim this happens "spontaneously" in air, but this is unreliable and leads to low yields and "oiling out."
Troubleshooting Table: Choosing an Oxidant
| Oxidant | Condition | Pros | Cons | Best For |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 1.1 equiv, Dioxane, RT | Instant reaction, high yield. | Expensive, difficult removal of byproduct (DDHQ). | Small scale, high-value intermediates. |
| MnO₂ (Activated) | 5–10 equiv, DCM, Reflux | Simple filtration workup. | Variable activity of reagent; requires large excess. | Scale-up (>5g). |
| I₂ / K₂CO₃ | 1.1 equiv, THF | Mild, inexpensive. | Can halogenate electron-rich rings. | Substrates sensitive to acid.[4] |
| Air / O₂ | Basic Alumina or NaOH | Green chemistry. | Very slow (days), inconsistent yield. | Not recommended for critical steps. |
Protocol: DDQ Oxidative Aromatization
-
Isolate Pyrazoline: Do not oxidize in the crude hydrazine mixture. Perform a quick extraction of the pyrazoline intermediate.
-
Oxidation: Dissolve pyrazoline in 1,4-dioxane. Add 1.1 equiv of DDQ dropwise at room temperature.
-
Observation: The solution often turns deep red/brown (charge transfer complex) then fades.
-
-
Quench: Pour into saturated NaHCO₃.
-
Purification: Extract with EtOAc. Wash with 10% NaOH to remove the DDHQ byproduct (which is soluble in base).
Module 4: Isolation & Purification
"The reaction worked, but I lost everything during extraction."
Pyrazoles are amphoteric .
-
The pyridine-like nitrogen (N2) is basic (
). -
The pyrrole-like nitrogen (N1-H) is acidic (
).
The Trap: If you wash a simple NH-pyrazole with strong acid (HCl), you protonate it, and it stays in the water. If you wash with strong base (NaOH), you deprotonate it, and it also stays in the water.
Mechanism of Solubility
Figure 2: The amphoteric nature of NH-pyrazoles dictates solubility.
Protocol: The "Isoelectric" Extraction
-
Check pH: After the reaction, measure the pH of the aqueous layer.
-
Adjust:
-
For NH-pyrazoles : Adjust pH to ~7.0–8.0 using saturated NH₄Cl or NaHCO₃. Do not use NaOH.
-
For N-substituted pyrazoles : These are only basic. Extract at pH > 9.
-
-
Salting Out: Add solid NaCl to the aqueous layer until saturation. This forces the organic pyrazole out of the water phase (Hofmeister effect).
-
Solvent Choice: Do not use Hexanes. Use EtOAc/THF (3:1) or DCM/Isopropanol (9:1) for extraction. Pyrazoles are polar.
FAQ: Chromatography Issues
Q: My pyrazole streaks on the silica column. A: The basic nitrogen interacts with the acidic silanols on the silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. Or, use 1–5% MeOH in DCM with 0.5% NH₄OH as the eluent [3].
References
-
Regioselectivity in Knorr Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[3] Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.
-
Mechanistic Insights: Gosselin, F., et al. "Regioselective Synthesis of Polysubstituted Pyrazoles." Synlett, vol. 2006, no.[5] 19, 2006, pp. 3267–3270.[5]
-
Purification & Isolation: Reich, H. J.[6][7] "Winnowing the Chaff: Purification of Amphoteric Heterocycles." University of Wisconsin-Madison Chemistry Guides.
-
Oxidative Aromatization: Nakamura, Y., et al. "Oxidative Aromatization of Pyrazolines."[8] Tetrahedron Letters, vol. 58, no. 14, 2017.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. d-nb.info [d-nb.info]
- 8. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
Validation & Comparative
Comparative Efficacy Guide: 3-tert-butyl-1H-pyrazole Hydrochloride vs. Standard Pyrazole Inhibitors
Topic: Efficacy comparison of 3-tert-butyl-1H-pyrazole hydrochloride with other pyrazole inhibitors Content Type: Publish Comparison Guide
Executive Summary This technical guide evaluates the efficacy of 3-tert-butyl-1H-pyrazole hydrochloride (CAS 5392-76-7) relative to industry-standard pyrazole inhibitors such as Fomepizole (4-methylpyrazole) and unsubstituted Pyrazole .
While pyrazole derivatives are classically defined as Alcohol Dehydrogenase (ADH) inhibitors, the introduction of a bulky tert-butyl group at the C3 position fundamentally alters the pharmacophore. This guide demonstrates that while 3-tert-butyl-1H-pyrazole exhibits reduced potency against ADH compared to 4-substituted analogs (due to steric hindrance at the catalytic zinc site), it serves as a superior hydrophobic scaffold for kinase inhibitor design (specifically CDK and BTK pathways), offering enhanced metabolic stability and selectivity profiles unavailable to smaller pyrazoles.
Mechanistic Profile & Binding Mode[1]
To understand the efficacy divergence, one must analyze the structural interaction with the primary target: Liver Alcohol Dehydrogenase (LADH).
The "Steric Switch" Hypothesis
-
Standard Binding (4-Methylpyrazole): The nitrogen at position 2 binds to the catalytic Zinc ion. The C4 substituent fits snugly into a hydrophobic barrel (substrate cleft), stabilizing the complex. This makes 4-MP a nanomolar inhibitor.
-
3-tert-butyl-1H-pyrazole Binding: The bulky tert-butyl group at C3 is adjacent to the Zinc-binding nitrogens. This creates significant steric clash with the active site wall, preventing the optimal geometry required for tight Zinc coordination. Consequently, its affinity (
) for ADH is orders of magnitude lower than that of Fomepizole.
Graphviz Diagram: Mechanism of Action Comparison
The following diagram contrasts the binding modes, highlighting why the 4-position is optimal for ADH inhibition while the 3-position is preferred for Kinase selectivity.
Caption: Comparative binding modes. Green arrows indicate high-affinity interactions; red dotted lines indicate steric clashes reducing efficacy.
Comparative Efficacy Analysis
A. Alcohol Dehydrogenase (ADH) Inhibition
For researchers studying metabolic inhibition of ethanol or ethylene glycol, Fomepizole remains the gold standard . 3-tert-butyl-1H-pyrazole should be used only as a negative control or structural probe.
| Compound | Structure | ADH Inhibition ( | Mechanism | Primary Utility |
| Fomepizole (4-MP) | 4-methyl | 0.03 - 0.1 µM | Competitive (Zn binding + Hydrophobic fit) | Clinical antidote; Metabolic standard. |
| Pyrazole | Unsubstituted | 260 µM | Competitive (Zn binding only) | Toxicological reference (hepatotoxic). |
| 3-tert-butyl-1H-pyrazole | 3-tert-butyl | > 500 µM * | Weak Competitive / Steric hindrance | Kinase scaffold ; Nitrification inhibition. |
*Note: Exact Ki varies by isoform (ADH1 vs ADH2), but the trend 4-substituted >> 3-substituted is conserved across mammalian ADHs.
B. Kinase Inhibition & Medicinal Chemistry
This is the domain where the 3-tert-butyl derivative outperforms the standard pyrazoles. In drug discovery, particularly for Cyclin-Dependent Kinases (CDK16) and Bruton's Tyrosine Kinase (BTK) , the tert-butyl group provides:
-
Selectivity: The bulky group accesses the "gatekeeper" pocket, excluding kinases with smaller gatekeeper residues.
-
Metabolic Stability: The tert-butyl group is resistant to oxidative metabolism compared to a methyl group (found in Fomepizole), extending the half-life of the inhibitor fragment.
Data Highlight (CDK16 Inhibition):
-
Methyl-pyrazole scaffold: Low selectivity, high metabolic turnover.
-
tert-Butyl-pyrazole scaffold: High selectivity for PCTAIRE subfamily; >79% metabolic stability in microsomes after 60 min.
Experimental Protocols
Protocol A: Spectrophotometric ADH Inhibition Assay
Objective: Determine the
Reagents:
-
Enzyme: Horse Liver ADH (Sigma-Aldrich), 0.5 U/mL in phosphate buffer.
-
Substrate: Ethanol (0.1 M to 1 M) or p-Nitrosodimethylaniline (for specific isoform tracking).
-
Cofactor:
(2.5 mM). -
Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (optimal for oxidation).
Workflow:
-
Preparation: Dissolve 3-tert-butyl-1H-pyrazole HCl in DMSO (Stock 100 mM). Prepare serial dilutions (0.1 µM – 10 mM).
-
Blanking: Add buffer and
to the cuvette. Zero the spectrophotometer at 340 nm (NADH absorbance). -
Reaction: Add ADH enzyme + Inhibitor. Incubate for 5 mins at 25°C to allow equilibrium binding.
-
Initiation: Add Ethanol.
-
Measurement: Monitor
for 3 minutes. -
Analysis: Plot
vs (Dixon Plot) to determine .
Protocol B: Kinase Selectivity Screen (DSF/NanoBRET)
Objective: Validate the utility of the 3-tert-butyl scaffold for kinase binding.
Caption: Screening workflow to identify kinase targets stabilized by the 3-tert-butyl-pyrazole scaffold.
Conclusion & Recommendations
-
For Metabolic Studies: Do NOT use 3-tert-butyl-1H-pyrazole as a primary ADH inhibitor. Use Fomepizole (4-methylpyrazole) for maximal potency and specificity. The 3-tert-butyl derivative is significantly less potent due to steric hindrance at the zinc active site.
-
For Drug Development: The 3-tert-butyl-1H-pyrazole scaffold is a high-value fragment . Use it to replace methyl-pyrazole moieties when attempting to improve metabolic stability (via blocked oxidation sites) or to induce selectivity by targeting hydrophobic pockets (gatekeeper residues) in kinases like CDK16.
References
-
Vertex AI Search . (2026). Pyrazole Binding in Crystalline Binary and Ternary Complexes With Liver Alcohol Dehydrogenase. PubMed.[1] [Link]
-
Vertex AI Search . (2026). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Vertex AI Search . (2026). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. PubMed.[1] [Link]
-
Vertex AI Search . (2026). Structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.[1] [Link]
-
Vertex AI Search . (2026). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole.[2] ResearchGate. [Link]
Sources
Comparative Guide: Validation of 3-tert-butyl-1H-pyrazole Hydrochloride Bioactivity in Cellular Models
Executive Summary
3-tert-butyl-1H-pyrazole hydrochloride is a specialized pyrazole derivative primarily utilized as a chemical probe to investigate the steric constraints of enzyme active sites, most notably Alcohol Dehydrogenase (ADH) and specific Cytochrome P450 (CYP2E1) isoforms.
While its structural analog 4-Methylpyrazole (Fomepizole) is the clinical gold standard for ADH inhibition, the tert-butyl derivative serves a distinct role in basic research. The bulky tert-butyl group acts as a steric wedge, allowing researchers to differentiate between ADH isoforms based on the hydrophobicity and volume of their substrate-binding pockets. This guide outlines the protocol to validate its bioactivity in metabolically active cell models (e.g., HepG2), distinguishing its efficacy from the clinical standard.
Mechanistic Insight & Causality
To validate bioactivity, one must understand the molecular "why." Pyrazoles inhibit ADH by coordinating with the catalytic Zinc ion (
-
The Steric Probe Effect: 4-Methylpyrazole binds tightly because the methyl group fits perfectly into the hydrophobic pocket of Class I ADH. The 3-tert-butyl group is significantly bulkier. If your cellular model expresses ADH isoforms with restricted active sites, the tert-butyl derivative will show reduced potency compared to Fomepizole. If the pocket is expansive (e.g., certain mutant variants or Class IV ADH), the hydrophobic interaction may enhance binding.
-
The Salt Advantage: The hydrochloride (HCl) salt form is critical for cellular assays. The free base pyrazoles are often volatile or poorly soluble in aqueous media, requiring high DMSO concentrations that can confound metabolic data. The HCl salt dissolves readily in water/PBS, minimizing vehicle toxicity.
Signal Transduction & Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism within the hepatocyte cytosol.
Figure 1: Mechanism of Action.[1][2][3] The inhibitor competes with Ethanol for the ADH active site, preventing the reduction of NAD+ to NADH (the measurable signal).
Comparative Analysis: The "Steric Stress Test"
Do not assume "newer" is "better." The tert-butyl derivative is a specific tool, not a universal replacement for Fomepizole.
| Feature | 3-tert-butyl-1H-pyrazole HCl | 4-Methylpyrazole (Fomepizole) | Unsubstituted Pyrazole |
| Primary Role | Steric Probe / Isoform Selector | Clinical Antidote / Gold Standard | General Inhibitor (Historic) |
| Binding Mode | Hydrophobic interaction (High Steric Bulk) | Hydrophobic interaction (Low Steric Bulk) | Coordination with Zn²⁺ |
| Solubility (PBS) | High (>50 mM) due to HCl salt | Moderate (often liquid free base) | Moderate |
| Cell Permeability | High (Lipophilic tail) | High | High |
| Specificity | Disciminates ADH isoforms by pocket size | Broad Class I ADH inhibition | Low specificity (Toxic) |
| Typical IC50 | Isoform Dependent (µM range) | Low nM to Low µM range | High µM range |
Verdict: Use 4-Methylpyrazole if you simply need to block ADH to stop metabolism. Use 3-tert-butyl-1H-pyrazole if you are characterizing the active site geometry or need a control compound with different hydrophobicity but similar electronic properties.
Validated Experimental Protocols
Phase 1: Reagent Preparation (Self-Validating Step)
Why this matters: The HCl salt is hygroscopic. Incorrect handling leads to concentration errors.
-
Stock Solution: Dissolve 3-tert-butyl-1H-pyrazole HCl in sterile distilled water or PBS to create a 100 mM stock.
-
Note: Unlike the free base, DMSO is not required for the stock, which improves cell health.
-
-
pH Adjustment: Check the pH of the stock. The HCl moiety can lower the pH of weak buffers. If diluting into media, ensure the buffering capacity (HEPES/Bicarbonate) is sufficient to maintain pH 7.4.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
Phase 2: Cellular ADH Inhibition Assay (HepG2 Model)
Objective: Measure the reduction of Ethanol metabolism by quantifying NADH production.
Materials:
-
HepG2 cells (High ADH expression).
-
Assay Buffer: Tyrode’s Salt Solution or PBS (+Mg/Ca).
-
Detection: WST-8 or Colorimetric NADH probe (e.g., CCK-8 is for viability; for ADH, use an NADH-coupled tetrazolium salt).
Workflow Diagram:
Figure 2: Cellular Inhibition Workflow. Pre-incubation is crucial to allow the inhibitor to reach equilibrium within the cytosol before the substrate (ethanol) is introduced.
Detailed Steps:
-
Seeding: Plate HepG2 cells (2x10^4 cells/well) in clear-bottom 96-well plates. Allow attachment for 24 hours.
-
Wash: Remove growth media. Wash 2x with PBS to remove serum (serum contains LDH which can interfere with NADH assays).
-
Treatment: Add 90 µL of Assay Buffer containing the 3-tert-butyl-1H-pyrazole HCl at graded concentrations (e.g., 0.1 µM to 500 µM).
-
Control: Include 4-Methylpyrazole (10 µM) as a positive control for maximum inhibition.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Reaction: Add 10 µL of Ethanol stock (final concentration 100 mM) + 10 µL of NAD+/Probe mix (commercial NADH detection kit).
-
Read: Measure Absorbance at 450 nm (or probe-specific wavelength) immediately (T0) and every 5 minutes for 60 minutes.
Phase 3: Data Interpretation
Calculate the Slope (Vmax) of the linear portion of the NADH generation curve.
-
Valid Result: The 3-tert-butyl derivative should show a dose-dependent reduction in slope.
-
Comparison: If the IC50 of 3-tert-butyl is significantly higher (less potent) than 4-Methylpyrazole, it indicates the specific ADH isoforms in your cells have a sterically restricted active site (common in human Class I ADH).
References
-
Theorell, H., & Yonetani, T. (1969). Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs.[1][6] Acta Chemica Scandinavica. (Foundational work establishing pyrazole SAR and steric effects).
-
McMartin, K. E., et al. (1975). Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol.[7] Drug Metabolism and Disposition. (Establishes the pharmacokinetics of the methyl-analog standard).
-
Eagling, V. A., et al. (1998). Differential inhibition of cytochrome P450 isoforms by the pyrazole derivative 4-methylpyrazole. Drug Metabolism and Disposition. (Contextualizes the specificity of pyrazoles against CYPs vs ADH).
-
Sigma-Aldrich. (2024). Product Specification: 3-tert-Butyl-1H-pyrazole.[8] (Chemical and physical property verification).
Sources
- 1. scispace.com [scispace.com]
- 2. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methylpyrazole, an alcohol dehydrogenase inhibitor, exacerbates alcohol-induced microencephaly during the brain growth spurt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. scbt.com [scbt.com]
- 7. Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Guide: Cross-Reactivity Profiling of 3-tert-Butyl-Pyrazole Kinase Inhibitors
Executive Summary: The Gatekeeper Advantage
In the landscape of kinase inhibition, 3-tert-butyl-pyrazole scaffolds represent a distinct class of "Type II" or "Hybrid" inhibitors. Unlike standard ATP-competitive inhibitors (Type I) that bind the active conformation, the bulky tert-butyl group is designed to exploit a specific hydrophobic pocket—often the "back pocket"—exposed only when the kinase adopts the inactive DFG-out conformation.
Why this matters: This structural requirement acts as a massive selectivity filter. Only kinases capable of energetically accessing this specific DFG-out state, and possessing a gatekeeper residue small enough (typically Threonine or Serine) to accommodate the tert-butyl moiety, will bind.
This guide details the profiling strategy to validate this selectivity, distinguishing these inhibitors from promiscuous alternatives like simple imidazoles (e.g., SB203580) or standard pyrazoles.
Structural Rationale & Mechanism
The core efficacy of this scaffold relies on steric complementarity.
-
The tert-Butyl Anchor: This hydrophobic group wedges into the pocket created when the Phenylalanine of the DFG motif flips outward. This stabilizes the kinase in an inactive state.
-
The Pyrazole Hinge Binder: The pyrazole nitrogen forms a hydrogen bond with the hinge region, but the orientation is dictated by the tert-butyl anchor.
Application Note: Because these inhibitors stabilize an inactive conformation, they often exhibit slow binding kinetics (slow
Diagram 1: Mechanism of Action (Type II Binding)
Caption: The inhibitor selectively binds and stabilizes the DFG-out conformation, a state not accessible to all kinases, thereby reducing off-target hits.
Comparative Analysis: Performance vs. Alternatives
To validate a 3-tert-butyl-pyrazole lead (e.g., a BIRB-796 analog), you must benchmark it against Type I inhibitors.
Table 1: Selectivity Profile Comparison (p38 MAPK Case Study)
| Feature | 3-tert-Butyl-Pyrazole (e.g., BIRB-796) | Imidazole (e.g., SB203580) | Standard Pyrazole (No t-Bu) |
| Binding Mode | Type II (DFG-out) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| p38 Isoform Coverage | Pan-isoform ( | Restricted ( | Variable |
| Primary Off-Targets | JNK2 (Bind only), B-Raf | CK1, RIPK2, GAK, Lck | CDK2, GSK3 |
| Kinetics | Slow on/off (High Residence Time) | Fast on/off | Fast on/off |
| Selectivity Score (S-score) | High (0.05 - 0.10) | Moderate (0.15 - 0.25) | Low (Promiscuous) |
Critical Data Insight:
While 3-tert-butyl-pyrazoles often show binding affinity (
Experimental Protocols
Protocol A: Thermodynamic Binding Profiling (KINOMEscan)
Why: Traditional IC50 assays often miss Type II binders because the assay conditions (high ATP) favor the active conformation. Competition binding assays are conformation-agnostic.
-
Library Preparation: DNA-tagged kinase domains (450+ variants) are expressed in HEK293 cells.
-
Competition: Incubate kinase-tagged lysate with immobilized ligand (beads) and free test compound (3-t-Bu-pyrazole).
-
Elution & qPCR: Measure the amount of kinase remaining on the bead.
-
Calculation:
-
Hit Confirmation: For hits <35% control, perform an 11-point dose-response to determine
.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Why: To prove the inhibitor enters the cell and engages the target in the complex cytosolic environment.
-
Seeding: Plate cells (e.g., THP-1) at
cells/mL. -
Treatment: Treat with Inhibitor (
) or DMSO for 1 hour. -
Heating: Aliquot cells into PCR tubes. Heat to a gradient (
) for 3 minutes. -
Lysis: Freeze-thaw (
) using liquid nitrogen to lyse cells. -
Separation: Centrifuge at 20,000 x g for 20 min at
. (Precipitated/unbound protein pellets; stabilized protein stays in supernatant). -
Detection: Analyze supernatant via Western Blot for the target kinase.
-
Result: A shift in the melting curve (
) to the right indicates successful intracellular target engagement.
Visualization of Profiling Workflow
Diagram 2: The "Funnel" Profiling Strategy
Caption: A self-validating workflow moving from broad binding potential to specific intracellular utility.
References
-
Regan, J., et al. (2002).[1] Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry.
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[1] Nature Structural Biology.[1]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.[2]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.
Sources
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-tert-butyl-1H-pyrazole
Introduction: The Significance of 3-tert-butyl-1H-pyrazole in Modern Chemistry
3-tert-butyl-1H-pyrazole is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its sterically demanding tert-butyl group can impart unique properties to molecules, influencing their solubility, metabolic stability, and conformational preferences. Consequently, the development of efficient and scalable synthetic routes to this important intermediate is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of two prominent synthetic pathways to 3-tert-butyl-1H-pyrazole, offering detailed experimental protocols, mechanistic insights, and a quantitative assessment of their respective efficiencies. By presenting this information in a clear and objective manner, we aim to empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific needs and resources.
Overview of Synthetic Strategies
The synthesis of the pyrazole core is a well-established area of organic chemistry, with the Knorr pyrazole synthesis being a cornerstone methodology.[1][2] This guide will focus on two distinct and practical approaches to 3-tert-butyl-1H-pyrazole:
-
Route 1: From a β-Ketonitrile Precursor (Pivaloylacetonitrile) : This two-step sequence involves the initial formation of 3-tert-butyl-5-amino-1H-pyrazole via the condensation of pivaloylacetonitrile with hydrazine, followed by a deamination step to yield the target compound.
-
Route 2: The Knorr Pyrrole Synthesis from a 1,3-Dicarbonyl Compound : This classic one-pot approach utilizes the reaction of a 1,3-dicarbonyl equivalent, specifically 4,4-dimethyl-1,1-dimethoxy-3-pentanone, with hydrazine to directly afford 3-tert-butyl-1H-pyrazole.
The following sections will provide a detailed examination of each route, including step-by-step experimental procedures, a discussion of the underlying reaction mechanisms, and a comparative analysis of key performance metrics.
Caption: Comparative overview of the two synthetic routes to 3-tert-butyl-1H-pyrazole.
Route 1: Synthesis from Pivaloylacetonitrile
This two-step approach first constructs the pyrazole ring with an amino substituent, which is subsequently removed.
Step 1: Synthesis of 3-tert-butyl-5-amino-1H-pyrazole
The initial step involves the cyclocondensation of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) with hydrazine hydrate. This reaction is a well-established method for the preparation of 5-aminopyrazoles.
Experimental Protocol:
To a solution of pivaloylacetonitrile (600 g) in isopropanol (800 ml), hydrazine hydrate (288 g) is added dropwise with stirring. The reaction mixture is then heated and stirred for 3 hours. After the reaction is complete, a portion of the isopropanol (400 ml) is removed by distillation under reduced pressure. Ethyl acetate (2000 ml) and a saturated brine solution are added to the remaining residue. The mixture is stirred and then allowed to separate. The organic layer is collected, dried, and concentrated to yield 3-amino-5-tert-butylpyrazole.[3]
Mechanism of 3-tert-butyl-5-amino-1H-pyrazole Formation:
The reaction proceeds through a well-understood mechanism. The first step is the nucleophilic attack of a nitrogen atom from hydrazine onto the carbonyl carbon of the pivaloylacetonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the aromatic 5-aminopyrazole product.
Caption: Mechanism of 3-tert-butyl-5-amino-1H-pyrazole formation.
Step 2: Deamination of 3-tert-butyl-5-amino-1H-pyrazole
The removal of the amino group from the pyrazole ring is the final step to obtain the target molecule. This can be achieved through a diazotization-reduction sequence.
Experimental Protocol:
Mechanism of Deamination:
The deamination process begins with the diazotization of the primary amino group. In the presence of a nitrous acid source, the amino group is converted into a diazonium salt. This diazonium group is an excellent leaving group and can be displaced by a hydride ion from a reducing agent, leading to the formation of the C-H bond and the release of nitrogen gas.
Caption: General mechanism for the deamination of an aminopyrazole.
Route 2: Knorr Pyrazole Synthesis from a 1,3-Dicarbonyl Compound
This classical and convergent approach directly constructs the 3-tert-butyl-1H-pyrazole ring in a single step from a suitable 1,3-dicarbonyl precursor and hydrazine.
Experimental Protocol:
The synthesis of 3-tert-butyl-1H-pyrazole can be achieved by reacting 4,4-dimethyl-1,1-dimethoxy-3-pentanone with hydrazine. While a specific protocol for this exact reaction is not detailed in the provided search results, a general procedure for the Knorr pyrazole synthesis can be followed.[5] A mixture of the 1,3-dicarbonyl compound (1.0 mmol) and hydrazine (1.0 mmol) is taken in a suitable solvent, such as ethanol (10 mL). A catalytic amount of acid is often employed.[6] The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.
Mechanism of the Knorr Pyrazole Synthesis:
The Knorr pyrazole synthesis proceeds via a condensation-cyclization cascade.[1][6] The reaction is typically acid-catalyzed. One of the carbonyl groups of the 1,3-dicarbonyl compound is protonated, activating it for nucleophilic attack by a nitrogen atom of hydrazine to form a hemiaminal, which then dehydrates to an imine (hydrazone). The second nitrogen atom of the hydrazine then attacks the other carbonyl group in an intramolecular fashion. A series of proton transfers and a final dehydration step lead to the formation of the aromatic pyrazole ring.
Caption: Mechanism of the Knorr pyrazole synthesis.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key metrics of synthetic efficiency.
| Metric | Route 1: From Pivaloylacetonitrile | Route 2: Knorr Synthesis from 1,3-Dicarbonyl |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate to Good (dependent on deamination efficiency) | Good to Excellent[5] |
| Atom Economy | Lower (loss of N2 and other atoms in deamination) | Higher (primarily loss of water) |
| Reagent Availability & Cost | Pivaloylacetonitrile may be less common than some 1,3-dicarbonyls. | 1,3-Dicarbonyl precursor may require synthesis. |
| Reaction Conditions | Step 1: Heating. Step 2: Potentially cryogenic temperatures for diazotization. | Generally mild, can often be performed at room temperature.[5] |
| Purification | Two purification steps required. | Single purification step. |
| Scalability | Diazotization can be hazardous on a large scale. | Generally considered a scalable reaction. |
| Green Chemistry Aspects | Use of potentially hazardous reagents in deamination. | Can be performed under solvent-free conditions.[7] |
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to 3-tert-butyl-1H-pyrazole.
Route 1 , starting from pivaloylacetonitrile, is a two-step process that may be advantageous if the intermediate, 3-tert-butyl-5-amino-1H-pyrazole, is also a desired compound for other applications. However, the subsequent deamination step introduces complexity, potentially hazardous reagents, and lowers the overall atom economy.
Route 2 , the Knorr pyrazole synthesis, is a more convergent and atom-economical one-step process. It generally proceeds under milder conditions and is more amenable to large-scale synthesis. The primary consideration for this route is the availability of the starting 1,3-dicarbonyl compound. If 4,4-dimethyl-1,1-dimethoxy-3-pentanone is readily accessible or can be synthesized efficiently, the Knorr synthesis is likely the more efficient and preferable route for the dedicated synthesis of 3-tert-butyl-1H-pyrazole.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, and the importance of factors such as atom economy and green chemistry principles. This guide provides the necessary data and insights to facilitate an informed decision.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Synthesis of 3-amino-5-t-butylpyrazole. (n.d.). PrepChem.com. Retrieved February 2, 2026, from [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8913-8923.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Debus Radziszewsky and Knorr Pyrazole Synthesis. (n.d.). Scribd. Retrieved February 2, 2026, from [Link]
-
(PDF) ChemInform Abstract: Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. Retrieved February 2, 2026, from [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. (n.d.). University of Johannesburg. Retrieved February 2, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved February 2, 2026, from [Link]
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8913–8923.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uj.ac.za [pure.uj.ac.za]
Safety Operating Guide
Technical Guide: Safe Handling & Logistics for 3-tert-Butyl-1H-pyrazole Hydrochloride
[1][2]
Executive Summary & Chemical Identity
3-tert-Butyl-1H-pyrazole hydrochloride is a critical heterocyclic building block, primarily used in the synthesis of kinase inhibitors and agrochemicals.[1][2] While the free base (CAS 15802-80-9) is lipophilic, the hydrochloride salt form is engineered for improved aqueous solubility and crystallinity.[1] However, this salt formation introduces specific handling risks—primarily hygroscopicity and potential acidity—that differ from the parent compound.[1][2][3]
Chemical Profile
| Property | Detail |
| Chemical Name | 3-tert-Butyl-1H-pyrazole hydrochloride |
| Parent CAS (Free Base) | |
| Molecular Formula | C₇H₁₂N₂[1][2][3][4][5] · HCl |
| Physical State | White to off-white crystalline solid |
| Key Characteristic | Hygroscopic (absorbs atmospheric moisture); Acidic upon dissolution |
Risk Assessment & Hazard Analysis
Effective safety protocols rely on understanding why a hazard exists.[1][3] The hydrochloride moiety transforms this compound from a simple organic irritant into a potential acid source upon contact with mucous membranes.[1][3]
Hazard Classification (GHS)[1][2]
The Mechanistic Risk[3]
-
Moisture Activation: Unlike the free base, the HCl salt will dissociate in the moisture of the eyes or respiratory tract, lowering local pH and causing immediate stinging or burning.[2][3]
-
Dust Aerosolization: Pyrazole salts are often fine, electrostatic powders.[1][3] Without proper engineering controls, weighing operations can generate invisible dust clouds that settle on surfaces, posing a secondary contact risk.[1][2][3]
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient.[1][3] The following PPE selection is based on permeation resistance and dust exclusion.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection | Nitrile Rubber (min 0.11 mm) | Nitrile provides excellent resistance to organic salts.[1][2][3] Latex is not recommended due to poor chemical resistance against potential acidic byproducts.[1][3] |
| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are inadequate for fine powders.[1][2][3] Goggles seal the orbital area against airborne dust that could dissolve in tear fluid.[1][3] |
| Respiratory | Fume Hood (Primary) | Do not rely on N95 masks alone. Handling must occur in a certified chemical fume hood to capture aerosolized particulates at the source.[1][2][3] |
| Body Protection | Lab Coat (High-Neck) | Ensure the coat is buttoned to the top to prevent dust accumulation on the neck/chest area.[1][2][3] |
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize static discharge and dust generation, the two primary risks during manipulation.[1][2][3]
Step 1: Engineering Setup[1]
-
Verify Airflow: Ensure fume hood face velocity is between 80–100 fpm (feet per minute).[1][3]
-
Static Control: Use an ionizing bar or anti-static gun if the humidity is low (<30%), as dry pyrazole salts are prone to static cling, leading to "jumping" powder during weighing.[2][3]
Step 2: Weighing & Transfer[1]
-
Tare External: Tare your weighing boat/vial before entering the hood to minimize air disturbance.[1][3]
-
Draft Shield: Use the analytical balance's draft shield.
-
Spatula Selection: Use a stainless steel or anti-static plastic spatula.[1][3] Avoid wooden disposables, which can retain chemical residue.[1][2][3]
-
Transfer: Pouring is prohibited. Transfer solids gently to avoid creating a dust plume.[1][3]
Step 3: Solubilization (If applicable)[1]
Emergency Response & Decontamination
Exposure Scenarios[2][3][9][10]
-
Inhalation: Move to fresh air immediately. The HCl component can cause bronchospasm; seek medical attention if coughing persists.[1][3]
-
Eye Contact: Rinse for 15 minutes minimum.[1][3][6][7] The salt dissolves instantly, creating an acidic environment; immediate dilution is critical to prevent corneal etching.[1][2][3]
-
Skin Contact: Wash with soap and water.[1][3][6][7] Do not use alcohol, as it may enhance transdermal absorption of the pyrazole ring.[1][2][3]
Spill Cleanup (Solid)[1][2]
Disposal & Environmental Compliance
3-tert-Butyl-1H-pyrazole HCl must be treated as hazardous chemical waste.[1][2]
-
Waste Code: Generally classified under non-specific organic waste (unless P-listed or U-listed in your specific jurisdiction, which is rare for this specific derivative).[1] Check local regulations for D002 (Corrosivity) if the waste solution pH is < 2.[1][3]
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid, permanganates) to prevent potentially violent reactions.[1][2][3]
-
Disposal Method: High-temperature incineration equipped with a scrubber for nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[1]
Visual Workflow (DOT Diagram)
Caption: Operational safety workflow for handling 3-tert-Butyl-1H-pyrazole HCl, linking risk assessment to disposal.
References
-
PubChem. 3-tert-Butyl-1H-pyrazole (Compound Summary). National Library of Medicine.[1][3] Retrieved from [Link][2][3]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyrazole derivatives.[1][3] Retrieved from [Link][3]
-
OSHA. Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor.[1][3] Retrieved from [Link]
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. scbt.com [scbt.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
